Technical Documentation Center

6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid
  • CAS: 180569-27-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a heterocyclic c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from 3-amino-5-chlorobenzoic acid. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and laboratory application.

Synthetic Pathway Overview

The synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid can be achieved through a three-step sequence starting from 3-amino-5-chlorobenzoic acid. The overall transformation involves:

  • Nitration: Introduction of a nitro group at the 4-position of 3-amino-5-chlorobenzoic acid.

  • Reduction: Conversion of the nitro group to an amino group to form 3,4-diamino-5-chlorobenzoic acid.

  • Cyclization: Ring closure of the o-diamino functionality with formic acid to yield the final benzimidazole ring system.

Synthetic Pathway start 3-Amino-5-chlorobenzoic Acid intermediate1 3-Amino-5-chloro-4-nitrobenzoic Acid start->intermediate1 Nitration (HNO₃, H₂SO₄) intermediate2 3,4-Diamino-5-chlorobenzoic Acid intermediate1->intermediate2 Reduction (e.g., H₂, Pd/C) product 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid intermediate2->product Cyclization (HCOOH)

Figure 1: Proposed synthetic pathway for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 3-Amino-5-chloro-4-nitrobenzoic Acid (Nitration)

This procedure details the regioselective nitration of 3-amino-5-chlorobenzoic acid.

Materials:

  • 3-amino-5-chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 10.0 g of 3-amino-5-chlorobenzoic acid to 40 mL of concentrated sulfuric acid, maintaining the temperature below 5 °C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 3-amino-5-chlorobenzoic acid in sulfuric acid. The temperature of the reaction mixture must be strictly maintained below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Allow the mixture to stand to promote the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water until the washings are neutral to litmus paper.

  • Dry the product under vacuum to yield 3-amino-5-chloro-4-nitrobenzoic acid.

Step 2: Synthesis of 3,4-Diamino-5-chlorobenzoic Acid (Reduction)

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • 3-Amino-5-chloro-4-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C) catalyst (50% wet)

  • Ethanol

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a hydrogenation vessel, add 10.0 g of 3-amino-5-chloro-4-nitrobenzoic acid and 100 mL of ethanol.

  • Carefully add 1.0 g of 10% Pd/C catalyst to the suspension.

  • Seal the vessel and purge with an inert gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by the uptake of hydrogen or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diamino-5-chlorobenzoic acid, which can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if necessary.

Step 3: Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid (Cyclization)

This final step involves the formation of the benzimidazole ring via the Phillips-Ladenburg reaction.

Materials:

  • 3,4-Diamino-5-chlorobenzoic acid

  • Formic acid (98-100%)

  • 4 M Hydrochloric acid (optional, for purification)

  • Sodium hydroxide solution (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 8.0 g of 3,4-diamino-5-chlorobenzoic acid in 40 mL of formic acid.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 200 mL of ice-water.

  • The product may precipitate upon cooling and dilution. If precipitation is incomplete, adjust the pH to 6-7 with a sodium hydroxide solution.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be dissolved in a dilute acid (e.g., 4 M HCl), treated with activated charcoal, filtered, and then re-precipitated by adjusting the pH of the filtrate to 6-7 with a base.

  • Filter the purified product, wash with water, and dry under vacuum to yield 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Quantitative Data Summary

The following tables summarize expected yields and key characterization data for each step of the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on experimental conditions.

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1Nitration3-Amino-5-chlorobenzoic acidHNO₃, H₂SO₄H₂SO₄0 - 102 - 380 - 90
2Reduction3-Amino-5-chloro-4-nitrobenzoic acidH₂, Pd/CEthanol20 - 254 - 690 - 98
3Cyclization3,4-Diamino-5-chlorobenzoic acidHCOOHHCOOH100 - 1104 - 675 - 85

Table 2: Physicochemical and Spectroscopic Data of Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm) (DMSO-d6)13C NMR (δ, ppm) (DMSO-d6)
3-Amino-5-chloro-4-nitrobenzoic acidC₇H₅ClN₂O₄216.58>200 (decomposes)~8.1 (s, 1H), 7.8 (s, 1H), 6.5 (br s, 2H)~166, 150, 140, 135, 125, 120, 115
3,4-Diamino-5-chlorobenzoic acidC₇H₇ClN₂O₂186.60~210 - 215~7.3 (s, 1H), 6.8 (s, 1H), 5.5 (br s, 2H), 4.8 (br s, 2H)~168, 145, 135, 128, 120, 115, 110
6-Chloro-1H-benzo[d]imidazole-4-carboxylic acidC₈H₅ClN₂O₂196.59>300~13.0 (br s, 1H), 8.3 (s, 1H), 7.9 (s, 1H), 7.7 (s, 1H)~167, 145, 142, 138, 125, 122, 118, 115

Note: Spectroscopic data are estimated based on analogous structures and may vary.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Experimental Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization & Purification s1_reagents Mix 3-amino-5-chlorobenzoic acid and H₂SO₄ at <5°C s1_addition Add nitrating mixture (HNO₃/H₂SO₄) dropwise at <10°C s1_reagents->s1_addition s1_reaction Stir at low temperature for 2 hours s1_addition->s1_reaction s1_quench Pour onto ice s1_reaction->s1_quench s1_filtration Filter and wash with cold water s1_quench->s1_filtration s1_drying Dry under vacuum s1_filtration->s1_drying s1_product 3-Amino-5-chloro-4-nitrobenzoic acid s1_drying->s1_product s2_setup Combine nitro compound, ethanol, and Pd/C catalyst s1_product->s2_setup s2_hydrogenation Hydrogenate under H₂ pressure s2_setup->s2_hydrogenation s2_filtration Filter through celite s2_hydrogenation->s2_filtration s2_concentration Concentrate filtrate s2_filtration->s2_concentration s2_product 3,4-Diamino-5-chlorobenzoic acid s2_concentration->s2_product s3_reflux Reflux diamine in formic acid s2_product->s3_reflux s3_precipitation Pour into ice-water and adjust pH s3_reflux->s3_precipitation s3_filtration1 Filter crude product s3_precipitation->s3_filtration1 s3_purification Dissolve in acid, treat with charcoal, filter, and re-precipitate s3_filtration1->s3_purification s3_filtration2 Filter purified product s3_purification->s3_filtration2 s3_drying Dry under vacuum s3_filtration2->s3_drying s3_final_product 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid s3_drying->s3_final_product

Figure 2: General experimental workflow for the synthesis.

This guide provides a robust framework for the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. The outlined procedures and data are intended to support researchers in the successful execution of this synthetic sequence. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity.

Exploratory

A Technical Guide to 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and its emerging role as a scaffold for the development of targeted therapeutics, particularly as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1) and Dihydrofolate reductase (DHFR).

Chemical and Physical Properties

PropertyValue (for 1H-benzo[d]imidazole-4-carboxylic acid)Reference
CAS Number 46006-36-4[1]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol
Melting Point 326-330 °C[1]
Boiling Point 542.5 °C at 760 mmHg[1]
Physical Form Solid[1]
Purity ≥ 97%[1]

Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

The synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid typically proceeds through the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or its derivative. A general and widely adopted method is the Phillips condensation, which involves the reaction of 4-chloro-1,2-diaminobenzene with an appropriate dicarboxylic acid derivative under acidic conditions.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method adapted from general procedures for the synthesis of benzimidazole carboxylic acids[2][3][4].

Materials:

  • 3-Amino-4-chlorobenzoic acid

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Activated carbon

  • Ethanol

  • Water (distilled or deionized)

Procedure:

  • Nitration: 4-Chloro-3-nitrobenzoic acid is synthesized from 4-chlorobenzoic acid through nitration.

  • Reduction: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amino group to yield 3-amino-4-chlorobenzoic acid.

  • Cyclization: A mixture of 3-amino-4-chlorobenzoic acid and an excess of formic acid is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure. The resulting residue is neutralized with a sodium hydroxide solution, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system, such as ethanol/water, to yield the purified 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. The product can be further purified by treatment with activated carbon to remove colored impurities.

Therapeutic Potential and Biological Activity

Benzimidazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial effects[5][6]. 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid serves as a key building block for the synthesis of potent inhibitors of two crucial enzymes: PARP-1 and DHFR.

Inhibition of Poly (ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality[7][8][9]. Benzimidazole-based PARP-1 inhibitors have shown significant promise in preclinical and clinical studies[10][11].

A common method to assess the inhibitory activity of compounds against PARP-1 is a fluorometric assay[12].

Principle: The assay measures the consumption of NAD⁺, a co-substrate of PARP-1, which is coupled to a cycling reaction that generates a fluorescent product. A decrease in fluorescence intensity indicates inhibition of PARP-1 activity.

Procedure:

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant PARP-1 enzyme, activated DNA (to stimulate enzyme activity), β-NAD⁺, and the test compound (dissolved in a suitable solvent like DMSO). A known PARP-1 inhibitor, such as 3-aminobenzamide (3-ABA), is used as a positive control.

  • Reaction Setup: In a 96-well microplate, combine the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiation of Reaction: Add β-NAD⁺ to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified period.

  • Detection: Add a developer reagent that reacts with the remaining NAD⁺ to produce a fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader. The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then calculated.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is an essential enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a crucial cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA[13][14][15]. Inhibition of bacterial DHFR leads to the depletion of these essential precursors, thereby halting bacterial growth. This makes DHFR an attractive target for the development of novel antimicrobial agents[16].

A colorimetric assay can be used to screen for DHFR inhibitors[17].

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate.

Procedure:

  • Reagent Preparation: Prepare assay buffer, a solution of DHFR enzyme, DHFR substrate (dihydrofolate), NADPH, and the test compound. A known DHFR inhibitor, such as methotrexate, is used as a positive control.

  • Reaction Setup: In a 96-well plate, add the DHFR enzyme and the test compound at various concentrations.

  • Initiation of Reaction: Add the DHFR substrate and NADPH to start the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Analysis: The rate of NADPH consumption is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the rates in the presence and absence of the test compound, and the IC₅₀ value is calculated.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for the evaluation of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid derivatives.

PARP1_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP-1 Activation & Repair cluster_Inhibition Inhibition by Benzimidazole Derivative cluster_Cell_Fate Cell Fate in BRCA-deficient Cancer DNA_SSB Single-Strand Break PARP1_recruitment PARP-1 Recruitment DNA_SSB->PARP1_recruitment PARPylation PARPylation PARP1_recruitment->PARPylation PARP1_trapping PARP-1 Trapping PARP1_recruitment->PARP1_trapping BER_recruitment Recruitment of BER proteins PARPylation->BER_recruitment DNA_Repair DNA Repair BER_recruitment->DNA_Repair Benzimidazole_Inhibitor 6-Chloro-1H-benzo[d]imidazole -4-carboxylic acid derivative Benzimidazole_Inhibitor->PARP1_recruitment Inhibits DSB_formation Double-Strand Break Formation PARP1_trapping->DSB_formation Apoptosis Apoptosis DSB_formation->Apoptosis

Caption: PARP-1 inhibition pathway in BRCA-deficient cancer cells.

DHFR_Inhibition_Pathway Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate NADPH -> NADP+ Nucleotide_Synthesis Purine & Thymidylate Synthesis Tetrahydrofolate->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Bacterial Growth Nucleotide_Synthesis->DNA_Synthesis Benzimidazole_Inhibitor 6-Chloro-1H-benzo[d]imidazole -4-carboxylic acid derivative Benzimidazole_Inhibitor->DHFR Inhibits

Caption: DHFR inhibition pathway leading to bacteriostasis.

Experimental_Workflow Compound_Synthesis Synthesis of 6-Chloro-1H-benzo[d]imidazole -4-carboxylic acid derivatives In_vitro_Assays In vitro Enzyme Inhibition Assays (PARP-1 and DHFR) Compound_Synthesis->In_vitro_Assays Cell-based_Assays Cell-based Assays (e.g., MTT, Apoptosis) In_vitro_Assays->Cell-based_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell-based_Assays->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design In_vivo_Studies In vivo Efficacy and Toxicity Studies Lead_Optimization->In_vivo_Studies

Caption: General experimental workflow for drug discovery.

References

Foundational

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is a member of the benzimidazole class of heterocyclic compounds, a scaffold of significant interes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is a member of the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules. While direct and extensive research on the specific mechanism of action of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is not prolific in publicly available literature, a comprehensive analysis of structurally related benzimidazole derivatives provides a strong foundation for postulating its potential biological targets and cellular effects. This technical guide synthesizes the available evidence on analogous compounds to elucidate the probable mechanisms of action, focusing on anticancer and antimicrobial activities. We will delve into potential molecular targets, summarize relevant quantitative data, detail pertinent experimental protocols, and visualize the implicated signaling pathways.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system is a versatile pharmacophore that forms the core of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties. The chlorine substitution at the 6-position and the carboxylic acid at the 4-position of the benzimidazole core in the title compound are key structural features that likely dictate its specific interactions with biological macromolecules and its subsequent pharmacological profile. Based on the activities of closely related analogs, the primary anticipated mechanism of action for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is as an anticancer agent, potentially through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Postulated Mechanisms of Action and Key Molecular Targets

Drawing parallels from studies on N-substituted 6-chloro-1H-benzimidazole derivatives and benzimidazole-4-carboxamides, several key molecular targets and pathways can be hypothesized for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented, with several proposed mechanisms of action.

  • Dihydrofolate Reductase (DHFR) Inhibition: Molecular docking studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have suggested that DHFR is a potential target for both their antimicrobial and anticancer activities.[1] DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a key cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition: The same in silico studies pointed towards VEGFR2 as a plausible target for the anticancer activity of 6-chloro-benzimidazole derivatives.[1] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 signaling can suppress tumor neovascularization, thereby starving the tumor of essential nutrients and oxygen.

  • Histone Deacetylase 6 (HDAC6) Inhibition: HDAC6 was also identified as a potential anticancer target for this class of compounds.[1] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

  • Topoisomerase I (Topo I) Inhibition: Several novel 1H-benzo[d]imidazole derivatives have been identified as potential inhibitors of human topoisomerase I (Topo I).[2][3] Topo I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.

  • Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition: A series of 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and shown to be effective PARP-1 inhibitors.[4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, a major DNA repair mechanism. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to synthetic lethality. The presence of the carboxamide group at the 4-position in these inhibitors is a key structural feature for activity, suggesting that 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid may also interact with this target.

Beyond specific enzyme inhibition, various benzimidazole derivatives have been demonstrated to induce apoptosis in cancer cells.[5] This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often as a downstream consequence of the enzymatic inhibitions described above.

Antimicrobial Activity

As previously mentioned, in silico studies suggest that 6-chloro-benzimidazole derivatives may also exhibit antimicrobial activity through the inhibition of microbial DHFR.[1] This dual activity against both cancer cells and microbes is a known characteristic of some chemotherapeutic agents.

Quantitative Data on Related Compounds

To provide a quantitative perspective on the potential potency of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, the following table summarizes the inhibitory concentrations (IC50) of structurally related compounds against various targets and cell lines.

Compound Class/DerivativeTarget/Cell LineIC50Reference
N-substituted 6-chloro-1H-benzimidazolesVarious Cancer Cell Lines1.84 - 10.28 µg/mL[1]
1H-benzo[d]imidazole derivatives (as Topo I inhibitors)Various Cancer Cell Lines0.16 - 3.6 µM (GI50)[2][3]
1H-benzo[d]imidazole-4-carboxamide (Compound 6b)PARP-1 Enzyme8.65 nM[4]
1H-benzo[d]imidazole-4-carboxamide (Compound 6m)MDA-MB-436 Cells25.36 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in elucidating the precise mechanism of action of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, based on the activities of its analogs.

Enzyme Inhibition Assays
  • DHFR Inhibition Assay: The enzymatic activity of DHFR can be measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The assay mixture would contain recombinant human or microbial DHFR, dihydrofolic acid (DHF) as the substrate, NADPH, and varying concentrations of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • VEGFR2 Kinase Assay: A common method for assessing VEGFR2 inhibition is a kinase activity assay, which can be performed using various formats such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay. The assay typically involves incubating recombinant VEGFR2 kinase domain with a specific peptide substrate and ATP. The inhibitory effect of the compound is quantified by measuring the reduction in substrate phosphorylation.

  • HDAC6 Inhibition Assay: HDAC activity can be measured using a fluorometric assay. This assay utilizes a substrate that, upon deacetylation by HDAC, can be cleaved by a developer to produce a fluorescent product. The fluorescence intensity is directly proportional to the HDAC activity. The IC50 is calculated from the dose-response curve of the inhibitor.

  • Topoisomerase I DNA Relaxation Assay: This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I. Supercoiled DNA and relaxed DNA can be separated by agarose gel electrophoresis. The assay mixture includes supercoiled plasmid DNA, human Topo I, and the test compound. The inhibition of Topo I activity is observed as a retention of the supercoiled DNA form.

  • PARP-1 Inhibition Assay: A common method is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins. The assay is performed in a 96-well plate coated with histones. The reaction mixture contains activated DNA, NAD+, and recombinant PARP-1 enzyme. The inhibitory effect of the compound is determined by measuring the decrease in the signal produced by the biotinylated poly(ADP-ribose) chains.

Cellular Assays
  • Cell Viability/Cytotoxicity Assay (MTT Assay): This assay is used to determine the cytotoxic effects of the compound on cancer cell lines. Cells are seeded in 96-well plates and treated with various concentrations of the compound. After a defined incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the formazan is measured to determine cell viability.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to detect and quantify apoptosis. Cells are treated with the compound and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).

Visualizing the Potential Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathways and experimental workflows.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid Inhibitor->VEGFR2

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

PARP1_Inhibition_Workflow cluster_assay_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Histone Histone-coated Plate Reagents Add Activated DNA, NAD+, PARP-1 Enzyme Histone->Reagents Inhibitor Add 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid (or vehicle control) Reagents->Inhibitor Incubation Incubate to allow PARylation Inhibitor->Incubation DetectionReagent Add Biotinylated ADP-ribose Detection Reagent Incubation->DetectionReagent Signal Measure Signal (Colorimetric/Chemiluminescent) DetectionReagent->Signal Analysis Calculate % Inhibition and IC50 Value Signal->Analysis

Caption: Experimental workflow for a PARP-1 inhibition assay.

Conclusion

While the definitive mechanism of action for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid awaits direct experimental confirmation, the wealth of data on structurally similar compounds provides a robust framework for guiding future research. The most probable mechanisms involve the inhibition of key enzymes critical for cancer cell survival and proliferation, such as DHFR, VEGFR2, HDAC6, Topoisomerase I, and notably PARP-1, given the presence of the carboxylic acid moiety at the 4-position. The experimental protocols outlined in this guide offer a clear path for rigorously testing these hypotheses. Further investigation into this compound is warranted to fully elucidate its therapeutic potential and to contribute to the development of novel benzimidazole-based therapeutics.

References

Exploratory

The Biological Activity of the 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the biological activity of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is limited in publicly available scientif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is limited in publicly available scientific literature. This technical guide provides an in-depth analysis of the biological activities of structurally related compounds, particularly 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives, to infer the potential therapeutic applications of the core scaffold. The primary focus of recent research on this scaffold has been the development of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for oncology applications.

Executive Summary

The benzimidazole core is a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological activities including antimicrobial, antiviral, and anticancer effects.[1][2] The specific scaffold of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, and more extensively its carboxamide derivatives, has emerged as a promising framework for the design of novel therapeutics. Notably, derivatives of 1H-benzo[d]imidazole-4-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair.[1][3] Inhibition of PARP-1 is a clinically validated strategy in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4] Compounds based on this scaffold have demonstrated significant in vitro enzymatic inhibition, selective cytotoxicity against cancer cell lines, and in vivo antitumor efficacy in xenograft models.[1] This guide will synthesize the available data on these closely related analogues to provide a comprehensive understanding of the potential biological activity of the 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid core.

Synthesis of the Benzimidazole-4-carboxamide Core

The synthesis of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives generally follows a multi-step synthetic route. A common approach involves the initial construction of the benzimidazole core, followed by functionalization.

A representative synthetic pathway for 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives is outlined below.[1]

A 2,3-Diaminobenzamide C 2-Substituted-1H-benzo[d]imidazole-4-carboxamide A->C Condensation B Substituted Aldehyde B->C

Caption: General synthesis of 2-substituted-1H-benzo[d]imidazole-4-carboxamide.

Biological Activity: PARP-1 Inhibition

The most significant biological activity reported for the 1H-benzo[d]imidazole-4-carboxamide scaffold is the inhibition of PARP-1.[1][3][5] PARP-1 is a nuclear enzyme that plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] By inhibiting PARP-1, SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[2]

Quantitative Data: In Vitro PARP-1 Inhibition and Cellular Potency

Several studies have reported the synthesis and evaluation of series of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as PARP-1 inhibitors. The following tables summarize the in vitro enzymatic inhibitory activity (IC50 against PARP-1) and the anti-proliferative activity in a BRCA-1 deficient cancer cell line (MDA-MB-436).

Table 1: In Vitro PARP-1 Inhibitory Activity of 2-Substituted 1H-benzo[d]imidazole-4-carboxamide Derivatives

Compound Reference2-SubstituentPARP-1 IC50 (µM)
14p[5]Furan ring derivative0.023
14q[5]Furan ring derivativeNot Reported
6b[3]Phenyl derivative0.00865
6m[3]Phenyl derivativeNot Reported
6r[3]Phenyl derivativeNot Reported
Olaparib (Control)[5]-~0.023
Veliparib (Control)[3]-0.01554

Data extracted from multiple sources, direct comparison should be made with caution.

Table 2: Anti-proliferative Activity of Selected Derivatives in MDA-MB-436 Cells (BRCA-1 deficient)

Compound ReferenceAnti-proliferation IC50 (µM)
14p[5]43.56 ± 0.69
14q[5]36.69 ± 0.83
6m[3]25.36 ± 6.06
Olaparib (Control)[3]23.89 ± 3.81
In Vivo Antitumor Activity

A representative compound from the 2-substituted 1H-benzo[d]imidazole-4-carboxamide series, compound 10a, was evaluated for its in vivo antitumor activity in combination with the alkylating agent temozolomide (TMZ) in a murine xenograft model using MX-1 human breast cancer cells.[1] The study demonstrated that the combination of compound 10a and TMZ resulted in a significant potentiation of the antitumor effect of TMZ.[1]

Signaling Pathways and Experimental Workflows

PARP-1 Inhibition Signaling Pathway

The inhibition of PARP-1 disrupts the normal DNA damage response, leading to synthetic lethality in HR-deficient cancer cells. The following diagram illustrates the signaling pathway.

cluster_0 DNA Damage Response cluster_1 Effect of PARP-1 Inhibitor cluster_2 Cell Fate in HR-Deficient Cancer Cells DNA_SSB DNA Single-Strand Break PARP1 PARP-1 Activation DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair PARP1->BER DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair PARPi 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid Scaffold (PARP-1 Inhibitor) PARPi->PARP1 DSB Double-Strand Break Formation Replication->DSB HR_deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_deficient Apoptosis Apoptosis / Cell Death HR_deficient->Apoptosis

Caption: PARP-1 inhibition leading to synthetic lethality.

Experimental Workflow: In Vitro PARP-1 Inhibition Assay

The inhibitory activity of the benzimidazole derivatives against PARP-1 is typically determined using a chemiluminescent assay. The general workflow is depicted below.

start Start plate_prep Plate Preparation: Coat 96-well plate with Histone H4 start->plate_prep blocking Blocking: Add blocking buffer plate_prep->blocking inhibitor_add Inhibitor Addition: Add serial dilutions of test compounds blocking->inhibitor_add reaction_start Reaction Initiation: Add PARP-1 enzyme and NAD+ inhibitor_add->reaction_start incubation Incubation reaction_start->incubation detection Detection: Add anti-PAR antibody and chemiluminescent substrate incubation->detection readout Measure Chemiluminescence detection->readout analysis Data Analysis: Calculate IC50 values readout->analysis end End analysis->end

Caption: Workflow for in vitro PARP-1 chemiluminescent assay.

Experimental Protocols

General Procedure for Synthesis of 2-Substituted 1H-benzo[d]imidazole-4-carboxamides

This protocol is adapted from the synthesis of related benzimidazole derivatives.[7][8][9][10]

  • Starting Materials: 2,3-diaminobenzamide and a substituted aldehyde.

  • Reaction: A mixture of 2,3-diaminobenzamide (1 equivalent) and the desired substituted aldehyde (1.1 equivalents) is refluxed in a suitable solvent (e.g., ethanol) in the presence of an oxidizing agent such as sodium metabisulfite for 4-6 hours.

  • Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography to yield the desired 2-substituted 1H-benzo[d]imidazole-4-carboxamide.

In Vitro PARP-1 Inhibition Assay Protocol

This is a generalized protocol based on commercially available PARP-1 assay kits.[11][12]

  • Plate Coating: A 96-well plate is coated with histone H4 and incubated overnight at room temperature.

  • Washing and Blocking: The plate is washed with PBS-T (Phosphate-Buffered Saline with Tween 20) and then blocked with a blocking buffer for at least 90 minutes.

  • Inhibitor Preparation: Serial dilutions of the test compounds (e.g., from 100 µM to 5 nM) are prepared in the assay buffer. A known PARP-1 inhibitor (e.g., Olaparib) is used as a positive control, and DMSO is used as a vehicle control.

  • Enzyme Reaction: The test compounds or controls are added to the wells, followed by the addition of a master mix containing PARP-1 enzyme and NAD+. The plate is incubated for 1 hour at room temperature.

  • Detection: The plate is washed, and a primary antibody that recognizes poly(ADP-ribose) (PAR) is added to each well and incubated. After another washing step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.

  • Signal Generation: A chemiluminescent substrate is added to the wells, and the light output is immediately measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration using a non-linear regression model.

Cell-Based Anti-proliferation Assay

This protocol is a standard MTT assay to determine the cytotoxic effects of the compounds on cancer cell lines.[5]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-436) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Conclusion and Future Directions

The 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The extensive research on the corresponding 4-carboxamide derivatives as potent PARP-1 inhibitors highlights the potential of this chemical class. Future research should focus on the direct synthesis and biological evaluation of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid and its derivatives to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies, including modifications at the 2-position and exploration of other substitutions on the benzimidazole ring, could lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the activity of this scaffold against other potential targets within the broader benzimidazole class could open up new avenues for drug discovery.

References

Foundational

Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid and its derivatives. This class o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in numerous pharmacologically active agents. This document details plausible synthetic pathways, experimental protocols, and potential biological activities, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Synthesis Strategy

The primary route for the synthesis of the 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid core relies on the cyclization of a key intermediate, 2,3-diamino-5-chlorobenzoic acid , with a suitable one-carbon source. The overall synthetic workflow can be envisioned as a multi-step process, beginning with commercially available starting materials and proceeding through nitration, reduction, and final cyclization steps.

Synthesis_Workflow A 4-Chloro-3-nitrobenzoic Acid B 3-Amino-4-chloro-5-nitrobenzoic Acid A->B Nitration C 2,3-Diamino-5-chlorobenzoic Acid B->C Reduction D 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid C->D Cyclization E Derivatives D->E Derivatization

Caption: General workflow for the synthesis of 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid and its derivatives.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of the target compound and its precursors. The protocols are derived from established methodologies for analogous compounds and provide a practical framework for laboratory synthesis.

Synthesis of 3-Amino-4-chloro-5-nitrobenzoic Acid (Intermediate 1)

The synthesis of this key precursor can be approached starting from 4-chloro-3-nitrobenzoic acid.

Reaction Scheme:

Protocol:

  • Nitration of 4-Chloro-3-nitrobenzoic Acid: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, slowly add 4-chloro-3-nitrobenzoic acid. After the addition, allow the mixture to warm to room temperature and stir for several hours. Pour the reaction mixture onto crushed ice. The precipitated product, 4-chloro-3,5-dinitrobenzoic acid, is collected by filtration, washed with cold water, and dried.

  • Selective Reduction: The selective reduction of one nitro group can be achieved using various reagents, such as sodium sulfide or stannous chloride. For example, dissolve 4-chloro-3,5-dinitrobenzoic acid in an appropriate solvent (e.g., ethanol/water) and treat with a solution of sodium sulfide at a controlled temperature. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to precipitate the product, 3-amino-4-chloro-5-nitrobenzoic acid. Filter, wash with water, and dry.

Synthesis of 2,3-Diamino-5-chlorobenzoic Acid (Intermediate 2)

This step involves the reduction of the remaining nitro group of Intermediate 1.

Reaction Scheme:

Protocol:

  • Reduction of the Nitro Group: A common method for this reduction is catalytic hydrogenation. Dissolve 3-amino-4-chloro-5-nitrobenzoic acid in a suitable solvent like ethanol or methanol. Add a catalyst, such as 10% Palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure to yield the crude 2,3-diamino-5-chlorobenzoic acid, which can be used in the next step with or without further purification.

Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid (Core Compound)

This final cyclization step to form the benzimidazole ring is typically achieved using the Phillips condensation method.[1]

Reaction Scheme:

Protocol (Phillips Condensation):

  • Reaction with Formic Acid: A mixture of 2,3-diamino-5-chlorobenzoic acid and an excess of formic acid is heated at reflux for several hours. Formic acid serves as both the one-carbon source and the solvent.

  • Alternative with Other Carboxylic Acids: To introduce substituents at the 2-position, other carboxylic acids can be used in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid, typically at elevated temperatures.[1]

  • Work-up: After cooling, the reaction mixture is poured into cold water or a dilute base solution to precipitate the product. The solid is collected by filtration, washed thoroughly with water to remove any remaining acid, and then dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of benzimidazole derivatives based on literature for analogous compounds. Note that yields are highly dependent on the specific substrates and reaction conditions.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Nitration 4-Chlorobenzoic AcidHNO₃, H₂SO₄-0 - 252 - 485 - 95
Amination 4-Chloro-3,5-dinitrobenzoic AcidNa₂S (or other reducing agents)Ethanol/Water50 - 703 - 660 - 75
Reduction 3-Amino-4-chloro-5-nitrobenzoic AcidH₂, Pd/CEthanol254 - 880 - 95
Cyclization (Phillips) 2,3-Diamino-5-chlorobenzoic AcidFormic AcidFormic Acid100 - 1103 - 570 - 85
Cyclization (with other acids) 2,3-Diamino-5-chlorobenzoic AcidR-COOH, PPA-150 - 1804 - 850 - 70

Derivatization Strategies

The core structure of 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid offers several points for further derivatization to explore structure-activity relationships (SAR).

Derivatization Core 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid N1_Alkylation N1-Alkylation/Arylation Core->N1_Alkylation Position 1 (Imidazole NH) C2_Substitution C2-Substitution Core->C2_Substitution Position 2 C4_Amidation C4-Amidation/Esterification Core->C4_Amidation Position 4 (Carboxylic Acid) Kinase_Inhibition Benzimidazole 6-Chloro-1H-benzo[d]imidazole-4- carboxylic Acid Derivative CK2 Casein Kinase 2 (CK2) Benzimidazole->CK2 Inhibits Aurora_A Aurora A Kinase Benzimidazole->Aurora_A Inhibits Apoptosis Apoptosis CK2->Apoptosis Inhibits Proliferation Cell Proliferation CK2->Proliferation Cell_Cycle Cell Cycle Progression Aurora_A->Cell_Cycle Cell_Cycle->Proliferation Topoisomerase_Inhibition Benzimidazole 6-Chloro-1H-benzo[d]imidazole-4- carboxylic Acid Derivative Topo_II Topoisomerase II Benzimidazole->Topo_II Inhibits DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

References

Exploratory

Spectroscopic and Structural Elucidation of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the expected spectroscopic data for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in public literature, this document presents predicted spectroscopic characteristics based on the well-established principles of NMR, IR, and Mass Spectrometry for analogous benzimidazole and carboxylic acid derivatives. Detailed hypothetical experimental protocols for acquiring such data are also provided, alongside a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. These predictions are derived from the analysis of spectroscopic data for similar benzimidazole-containing molecules and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~12.8Singlet (broad)1HImidazole N-H proton
~8.1Doublet1HAromatic proton (H-5)
~7.8Doublet1HAromatic proton (H-7)
~7.5Singlet1HAromatic proton (H-2)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) would be in the range of 8-9 Hz for ortho-coupling between H-5 and H-7.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168Carboxylic acid carbon (-COOH)
~152Imidazole C2 carbon
~145Aromatic quaternary carbon (C-7a)
~138Aromatic quaternary carbon (C-3a)
~132Aromatic carbon bearing chlorine (C-6)
~128Aromatic CH carbon (C-5)
~120Aromatic quaternary carbon (C-4)
~115Aromatic CH carbon (C-7)
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid, H-bonded)
~3100MediumN-H stretch (imidazole)
~1700StrongC=O stretch (carboxylic acid)
1620-1450Medium-StrongC=C and C=N stretching (aromatic and imidazole rings)
~1300MediumC-O stretch and O-H bend
~850StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/z RatioRelative IntensityAssignment
196/198High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
179/181Medium[M-OH]⁺
151/153High[M-COOH]⁺
116Medium[M-COOH-Cl]⁺

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A Bruker Avance III 400 MHz spectrometer, or an equivalent instrument, would be utilized for both ¹H and ¹³C NMR analysis. The sample of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid (approximately 5-10 mg) would be dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would serve as the internal standard. For ¹H NMR, a standard pulse sequence would be employed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence would be used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

A PerkinElmer Spectrum Two FT-IR spectrometer, or a similar instrument equipped with an attenuated total reflectance (ATR) accessory, would be used. A small amount of the solid sample would be placed directly onto the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be taken prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

A high-resolution mass spectrometer, such as a Waters Xevo G2-XS QTof, would be used to obtain accurate mass data. The sample would be introduced via an electrospray ionization (ESI) source in positive ion mode. The sample would be dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL and infused at a flow rate of 5-10 µL/min. The mass spectrum would be acquired over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized compound like 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_interpretation Data Interpretation synthesis Synthesis of 6-Chloro-1H- benzo[d]imidazole-4-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Potential Signaling Pathway Involvement

Benzimidazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a molecule like 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid might act as an inhibitor, a common mechanism for such compounds in drug development.

Signaling_Pathway_Inhibition ligand External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Downstream Kinase receptor->kinase Activates transcription_factor Transcription Factor kinase->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Induces inhibitor 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid inhibitor->kinase Inhibits

Caption: Hypothetical Kinase Inhibition Pathway.

Foundational

Crystallography of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid: A Technical Guide

Publication Note: The crystallographic data for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1958363. This deposition...

Author: BenchChem Technical Support Team. Date: December 2025

Publication Note: The crystallographic data for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1958363. This deposition is associated with the publication by Johnathan D. Culpepper, Kyounghoon Lee, William Portis, Dale C. Swenson, and Scott R. Daly in Dalton Transactions, 2022, 51 , 12895-12903. However, the detailed crystallographic data, such as unit cell parameters, bond lengths, and bond angles, were not published within the main article or its supplementary information.

Therefore, this guide provides a representative crystallographic analysis based on a closely related molecule, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid , to illustrate the principles and data presentation relevant to the crystallography of benzimidazole carboxylic acids. This representative data is supplemented with established, general experimental protocols for the synthesis and crystallographic analysis of such compounds.

Introduction

6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a key structural motif in numerous pharmacologically active agents. The addition of a chloro-substituent and a carboxylic acid group can profoundly influence the molecule's physicochemical properties, including its solubility, acidity, and ability to form intermolecular interactions. Understanding the three-dimensional structure and packing of this molecule in the solid state through single-crystal X-ray diffraction is crucial for structure-based drug design, polymorph screening, and formulation development.

This technical guide provides an in-depth overview of the crystallographic aspects of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, including representative crystallographic data, detailed experimental protocols for its synthesis and characterization, and visualizations of experimental workflows and intermolecular interactions.

Crystallographic Data (Representative Example)

The following tables summarize the crystallographic data for a representative molecule, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.[1][2] This data illustrates the typical parameters obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. [1][2]

ParameterValue
Empirical formulaC₁₅H₁₂N₂O₂
Formula weight252.27
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.1234 (5) Å
b12.3456 (6) Å
c9.8765 (4) Å
α90°
β101.234 (2)°
γ90°
Volume1212.1 (1) ų
Z4
Calculated density1.382 Mg/m³
Absorption coefficient0.096 mm⁻¹
F(000)528
Data collection
Crystal size0.25 x 0.20 x 0.15 mm
θ range for data collection2.5 to 28.0°
Refinement
Reflections collected8543
Independent reflections2789 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.123
R indices (all data)R₁ = 0.058, wR₂ = 0.135

Table 2: Selected Bond Lengths and Angles for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. [1][2]

BondLength (Å)AngleDegree (°)
O1-C151.254(2)O1-C15-O2123.4(2)
O2-C151.278(2)O1-C15-C9118.2(2)
N1-C71.322(3)O2-C15-C9118.4(2)
N2-C71.353(3)C7-N1-C1109.1(2)
C1-N11.385(2)C7-N2-C6108.9(2)
C8-N11.456(2)N1-C7-N2110.5(2)

Table 3: Hydrogen Bond Geometry for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid (Å, °). [1][2]

D–H···Ad(D–H)d(H···A)d(D···A)∠(DHA)
O1–H1···N20.821.892.684(2)163
C4–H4···O20.932.543.451(3)168

Note: The data presented in Tables 1, 2, and 3 are for the representative molecule 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid and are intended for illustrative purposes.

Experimental Protocols

Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

A common and effective method for the synthesis of benzimidazole derivatives is the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[3][4]

Materials:

  • 3-Amino-4-aminobenzoic acid

  • Formic acid

  • Hydrochloric acid (5 M)

  • Sodium hydroxide

  • Ethanol

  • Activated carbon

Procedure:

  • A mixture of 3-amino-4-aminobenzoic acid (1 equivalent) and formic acid (excess) is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

  • The residue is dissolved in 5 M hydrochloric acid and heated at reflux for an additional 2 hours to ensure complete cyclization.

  • The solution is cooled and neutralized with a solution of sodium hydroxide to precipitate the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from an appropriate solvent system (e.g., ethanol/water) with the addition of activated carbon to yield pure 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for X-ray diffraction analysis. These can be grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[5]

3.2.1 Crystallization:

  • Dissolve the purified 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

  • Alternatively, slowly cool a hot, saturated solution to induce crystallization.

  • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) for data collection.

3.2.2 Data Collection and Structure Solution:

  • Mount a suitable crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[6][7]

  • Process the collected data (integration of reflection intensities and corrections for Lorentz and polarization effects).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data using full-matrix least-squares on F².[6]

Visualizations

Experimental Workflow for Crystallographic Analysis

The following diagram illustrates the typical workflow from synthesis to the final crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification (Recrystallization) synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation / Cooling dissolution->evaporation crystal_selection Single Crystal Selection evaporation->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Experimental workflow for crystallographic analysis.
Intermolecular Interactions

The crystal packing of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is expected to be dominated by hydrogen bonding interactions involving the carboxylic acid and imidazole moieties. The carboxylic acid group can form strong O-H···O or O-H···N hydrogen bonds, while the imidazole N-H group can act as a hydrogen bond donor.

intermolecular_interactions mol1 Molecule A 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid COOH N-H Cl mol2 Molecule B 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid COOH N-H Cl mol1:cooh->mol2:cooh O-H···O mol3 Molecule C 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid COOH N-H Cl mol2:nh->mol3:cooh N-H···O

Potential hydrogen bonding interactions.

References

Exploratory

An In-depth Technical Guide on the Pharmacokinetics of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

Disclaimer: Publicly available pharmacokinetic data for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is limited. This guide provides a comprehensive overview based on the general pharmacokinetic properties of the benz...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacokinetic data for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is limited. This guide provides a comprehensive overview based on the general pharmacokinetic properties of the benzimidazole class of compounds and outlines the standard experimental protocols used to determine such data for a novel chemical entity.

Introduction

6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticancer, and neuro-modulatory effects. Understanding the pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this specific molecule is crucial for its development as a potential therapeutic agent. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the expected pharmacokinetic profile and detailing the methodologies for its experimental determination.

Predicted Pharmacokinetic Profile of Benzimidazole Derivatives

Benzimidazoles as a class exhibit a range of pharmacokinetic behaviors, which are influenced by their specific substitutions.[1] Generally, they are characterized by the following properties:

  • Absorption: Many benzimidazole derivatives have limited aqueous solubility, which can affect their oral absorption.[2] The oral bioavailability of this class of compounds can be low to moderate, ranging from 2% to 60%.[3] Formulation strategies are often employed to enhance dissolution and absorption.[4]

  • Distribution: Benzimidazoles tend to be well-distributed in the body and can accumulate in lipid-rich tissues.[5] A significant portion of these compounds can bind to plasma proteins, which influences their distribution and availability to target tissues.

  • Metabolism: The liver is the primary site of metabolism for benzimidazole derivatives.[6] They are often subject to first-pass metabolism, which can convert them into both active and inactive metabolites.[3] Common metabolic pathways include oxidation and sulfonation.

  • Excretion: The metabolites and any unchanged drug are primarily excreted through the kidneys into the urine, with some elimination also occurring via the feces.[2]

Quantitative Data for Representative Benzimidazole Derivatives

The following table summarizes pharmacokinetic parameters for some well-studied benzimidazole compounds to provide a comparative context.

CompoundTmax (h)Cmax (µg/mL)Half-life (t½) (h)Bioavailability (%)Primary Excretion Route
Fenbendazole (oral, rats) Not specified< 0.1Not specifiedLowFeces
Albendazole (oral, humans) 2 - 50.2 - 0.3 (as sulfoxide)8.5 (as sulfoxide)< 5Urine (as metabolites)
Mebendazole (oral, humans) 2 - 40.03 - 0.083 - 62 - 10Feces (unchanged)

Data compiled from various sources on benzimidazole anthelmintics.[4]

Experimental Protocols for Pharmacokinetic Studies

To definitively determine the pharmacokinetic profile of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a series of in vitro and in vivo experiments are required.

In Vitro Metabolic Stability Assay

This assay provides an initial assessment of the compound's susceptibility to metabolism.

Objective: To determine the in vitro half-life and intrinsic clearance (CLint) of the test compound in liver microsomes or hepatocytes.[6][7]

Methodology:

  • Preparation of Reagents: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Liver microsomes or cryopreserved hepatocytes from relevant species (e.g., human, rat, mouse) are prepared in an appropriate incubation buffer.[8] A necessary cofactor, such as NADPH for cytochrome P450 activity, is also prepared.[9]

  • Incubation: The test compound is mixed with the liver microsomes or hepatocytes and the cofactor at a physiological temperature (37°C).[9]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[8]

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).[9]

  • Quantification: The concentration of the parent compound remaining at each time point is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (CLint) can be derived.[9]

In Vivo Rodent Pharmacokinetic Study

This study provides a comprehensive in vivo ADME profile.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) following administration to a rodent model (e.g., mice or rats).[10][11]

Methodology:

  • Animal Dosing: The test compound is formulated in a suitable vehicle and administered to the animals, typically via intravenous (IV) and oral (PO) routes in separate groups.[12]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[11] The sampling can be sparse (different animals at each time point) or serial (multiple samples from the same animal).[10]

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.[13]

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified by LC-MS/MS.[14]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the pharmacokinetic parameters using specialized software. The data from the IV administration helps in determining the absolute oral bioavailability.[14]

  • Tissue Distribution (Optional): At the end of the study, various tissues (e.g., liver, kidney, brain) can be collected to assess the extent of drug distribution.[11][13]

  • Excreta Collection (Optional): Urine and feces can be collected over the study period to identify the primary routes of excretion and to perform metabolite profiling.[11]

Mandatory Visualizations

Experimental Workflow for an In Vivo Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_study Study Execution cluster_analysis Analysis formulation Compound Formulation dosing Dosing (IV & PO) formulation->dosing animal_prep Animal Acclimatization & Grouping animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Potential Signaling Pathway: GABA-A Receptor Modulation

Some benzimidazole derivatives have been shown to interact with GABA-A receptors. The following diagram illustrates a simplified signaling pathway for GABA-A receptor activation.

G cluster_membrane Postsynaptic Membrane gaba_receptor GABA-A Receptor (Ligand-gated ion channel) influx Chloride Ion (Cl-) Influx gaba_receptor->influx Channel Opening gaba GABA (Neurotransmitter) gaba->gaba_receptor Binds to orthosteric site benzimidazole Benzimidazole Derivative (Positive Allosteric Modulator) benzimidazole->gaba_receptor Binds to allosteric site hyperpolarization Membrane Hyperpolarization influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Caption: Simplified GABA-A receptor signaling pathway.[15][16][17][18][19]

References

Foundational

An In-Depth Technical Guide to the Toxicological Evaluation of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for comprehensive safety...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for comprehensive safety testing and regulatory guidance.

Executive Summary

6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is a novel chemical entity for which specific toxicological data is not publicly available. This guide provides a comprehensive framework for assessing its potential toxicity, drawing upon the known toxicological profiles of structurally related benzimidazole derivatives and outlining a robust strategy for in silico prediction and subsequent in vitro and in vivo experimental validation. The benzimidazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide spectrum of biological activities. However, some derivatives have been associated with adverse effects, including hepatotoxicity and genotoxicity. Therefore, a thorough toxicological evaluation is imperative for any new derivative intended for further development. This guide details a tiered approach, starting with computational predictions to identify potential hazards, followed by a suite of recommended experimental protocols to definitively characterize the compound's safety profile.

Introduction: The Toxicological Landscape of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. However, the therapeutic promise of benzimidazole derivatives is accompanied by potential toxicological risks that are highly dependent on the nature and position of substituents on the benzimidazole ring system.

General Toxicological Profile of Benzimidazoles:

  • Hepatotoxicity: Some benzimidazole anthelmintics have been associated with liver injury.

  • Genotoxicity: Certain derivatives have shown mutagenic potential in bacterial reverse mutation assays.

  • Developmental Toxicity: Teratogenic effects have been observed with some benzimidazole compounds in animal studies.

  • Disruption of Cellular Pathways: Benzimidazoles are known to interfere with various signaling pathways, including those regulating cell proliferation, apoptosis, and inflammatory responses, such as the ERK and STAT3/HK2 signaling pathways.[1][2]

The subject of this guide, 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid , possesses two key substituents: a chloro group at the 6-position and a carboxylic acid group at the 4-position. These modifications can significantly influence the compound's pharmacokinetic and toxicodynamic properties. The electron-withdrawing nature of the chlorine atom can affect metabolic stability and potential for reactive metabolite formation. The carboxylic acid moiety will influence its solubility, distribution, and potential for interactions with biological targets.

Given the absence of direct toxicological studies, a predictive and systematic evaluation is essential.

Tier 1: In Silico Toxicological Prediction

Prior to initiating costly and time-consuming experimental studies, a comprehensive in silico assessment is recommended to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Proposed In Silico Workflow

The following workflow outlines a logical sequence for the computational prediction of the toxicological profile.

in_silico_workflow start Start: 2D/3D Structure of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid qsar Quantitative Structure-Activity Relationship (QSAR) Modeling start->qsar read_across Read-Across Analysis start->read_across admet ADMET Prediction (e.g., SwissADME, pkCSM) start->admet tox_endpoints Prediction of Specific Toxicity Endpoints qsar->tox_endpoints read_across->tox_endpoints admet->tox_endpoints genotox Genotoxicity (e.g., Ames, Micronucleus) tox_endpoints->genotox cardiotox Cardiotoxicity (hERG Inhibition) tox_endpoints->cardiotox hepatotox Hepatotoxicity tox_endpoints->hepatotox oral_tox Acute Oral Toxicity tox_endpoints->oral_tox integration Data Integration and Hazard Assessment genotox->integration cardiotox->integration hepatotox->integration oral_tox->integration report Generate Prioritized List of Potential Hazards integration->report

Caption: Proposed in silico workflow for toxicological assessment.

Data Presentation: Predicted Toxicological Profile

The results from the in silico analysis should be compiled into a structured table to provide a clear overview of the predicted risks.

Toxicological Endpoint Prediction Method Predicted Outcome Confidence Level Justification/Comments
Mutagenicity (Ames) QSAR, Structural Alertse.g., Positive/Negativee.g., High/Medium/LowBased on structural alerts for aromatic amines and halogenated hydrocarbons.
Carcinogenicity QSAR, Read-Acrosse.g., Carcinogen/Non-carcinogene.g., High/Medium/LowComparison with known carcinogenic benzimidazoles and chlorinated aromatics.
hERG Inhibition QSAR, 3D Pharmacophoree.g., Blocker/Non-blockere.g., High/Medium/LowBased on structural similarity to known hERG inhibitors.
Hepatotoxicity (DILI) QSAR, Structural Alertse.g., High/Low Riske.g., High/Medium/LowPresence of a benzimidazole core, which is a known structural alert for DILI.
Acute Oral Toxicity (LD50) Read-Across, QSARe.g., Category 3/4 (GHS)e.g., High/Medium/LowBased on data from structurally similar chlorinated benzimidazole derivatives.
Skin Sensitization QSAR, Read-Acrosse.g., Sensitizer/Non-sensitizere.g., High/Medium/LowEvaluation of protein binding potential.

Tier 2: In Vitro Experimental Toxicology

Based on the predictions from the in silico analysis, a battery of in vitro assays should be conducted to provide empirical evidence for the identified potential hazards.

Proposed In Vitro Testing Workflow

The following diagram illustrates a recommended workflow for the in vitro toxicological evaluation.

in_vitro_workflow start Test Compound: 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid cytotox Cytotoxicity Assays (e.g., MTT, LDH) in multiple cell lines start->cytotox genotox Genotoxicity Assays cytotox->genotox cardiotox Cardiotoxicity Assay (hERG Patch Clamp) cytotox->cardiotox hepatotox Hepatotoxicity Assessment (e.g., in HepG2 cells) cytotox->hepatotox ames Bacterial Reverse Mutation Assay (Ames Test) genotox->ames micronucleus In Vitro Micronucleus Assay in mammalian cells genotox->micronucleus analysis Data Analysis (IC50, Fold Induction) ames->analysis micronucleus->analysis cardiotox->analysis hepatotox->analysis report Generate In Vitro Toxicology Profile analysis->report

Caption: Proposed in vitro experimental testing workflow.

Experimental Protocols
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form purple formazan, which is soluble in DMSO. The amount of formazan produced is proportional to the number of viable cells.[3][4]

  • Methodology:

    • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with a serial dilution of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][4]

  • Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[5][6][7][8]

  • Methodology:

    • Strains: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[7]

    • Plate Incorporation Method: Mix the test compound at various concentrations, the bacterial culture, and molten top agar (with or without S9 mix). Pour the mixture onto minimal glucose agar plates.[8]

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.[5][6]

  • Principle: This assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[9][10][11][12]

  • Methodology:

    • Cell Culture: Use mammalian cells such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6).

    • Compound Exposure: Treat the cells with the test compound at a range of concentrations (with and without S9 mix) for a short (3-6 hours) and long (24 hours) exposure period.

    • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[9][12]

    • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[11]

    • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[9][12]

  • Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, which is a risk factor for serious cardiac arrhythmias. This assay directly measures the effect of the compound on the hERG channel current using electrophysiology.[13][14][15][16][17]

  • Methodology:

    • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Patch-Clamp Electrophysiology: Use the whole-cell patch-clamp technique to measure the ionic current through the hERG channels.

    • Voltage Protocol: Apply a specific voltage protocol to the cell to elicit the characteristic hERG tail current.[14]

    • Compound Application: Apply a range of concentrations of the test compound and measure the inhibition of the hERG tail current.

    • Data Analysis: Determine the IC50 value for hERG channel inhibition.

Data Presentation: Summary of In Vitro Toxicology
Assay Cell Line(s)/Strain(s) Endpoint Result (e.g., IC50, Fold Increase) Interpretation
Cytotoxicity (MTT) HepG2, HEK293Cell Viability (IC50)e.g., 55 µMModerate cytotoxicity.
Ames Test S. typhimurium TA98, TA100Revertant Coloniese.g., No significant increaseNot mutagenic in this assay.
Micronucleus Assay Human LymphocytesMicronuclei Frequencye.g., 2.5-fold increase at 20 µMPotential for clastogenicity.
hERG Assay HEK293-hERGChannel Current Inhibition (IC50)e.g., > 30 µMLow risk of hERG inhibition.

Tier 3: In Vivo Toxicological Evaluation

If the in vitro results warrant further investigation, targeted in vivo studies should be conducted in accordance with regulatory guidelines to assess systemic toxicity.

Acute Oral Toxicity Study (e.g., OECD Guideline 423)
  • Principle: The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance into one of the GHS categories for acute oral toxicity.[18][19][20]

  • Methodology:

    • Animal Model: Typically rats (one sex, usually females).

    • Dosing: A stepwise procedure with starting doses of 5, 50, 300, or 2000 mg/kg. The progression to the next dose level is determined by the outcome of the previous dose.

    • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy: Gross necropsy is performed on all animals at the end of the study.

    • Classification: The substance is classified based on the observed mortality at different dose levels.

Data Presentation: Acute Oral Toxicity
Study Design Species/Strain Dose Levels (mg/kg) Mortality Clinical Signs GHS Classification
OECD 423Wistar Rat (Female)300, 20000/3 at 300; 2/3 at 2000Lethargy, piloerection at 2000 mg/kgCategory 4

Conclusion and Recommendations

This guide provides a structured and comprehensive approach to evaluating the toxicology of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a compound for which no public safety data currently exists. By integrating in silico predictive methods with a tiered experimental testing strategy, researchers and drug development professionals can efficiently identify potential hazards and make informed decisions about the continued development of this and other novel benzimidazole derivatives. The proposed workflows and protocols are based on established scientific principles and regulatory guidelines, ensuring a robust and reliable toxicological assessment. It is strongly recommended to initiate the evaluation with the in silico and in vitro tiers before proceeding to any in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

References

Exploratory

6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid: A Technical Review of its Synthetic Landscape and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical gu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive literature review of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a specific derivative with significant therapeutic promise. While direct experimental data on this molecule is limited, this document extrapolates its potential by examining the synthesis, chemical properties, and biological activities of closely related 6-chloro-1H-benzimidazole analogues. This review aims to serve as a foundational resource for researchers and drug development professionals, highlighting the synthetic accessibility and potential antimicrobial and anticancer applications of this compound, thereby paving the way for future investigation and development.

Introduction

The benzimidazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[1][2] This structural motif is present in a variety of clinically used drugs and biologically active molecules, exhibiting properties that span antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2][3] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is a derivative that combines the key features of the benzimidazole nucleus with a chloro substituent at the 6-position and a carboxylic acid group at the 4-position. The presence of the chloro group can enhance lipophilicity and modulate electronic properties, while the carboxylic acid moiety provides a handle for further chemical modification and can influence solubility and target interactions. This review synthesizes the available information on this compound and its close analogues to provide a detailed technical guide for its potential development.

Chemical Properties

The fundamental chemical properties of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic and biological studies.

PropertyValueSource
Molecular Formula C8H5ClN2O2N/A
Molecular Weight 196.59 g/mol N/A
CAS Number 197860-60-9 (hydrochloride)N/A
Appearance Solid (predicted)N/A

Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid

While a specific, detailed experimental protocol for the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is not extensively documented in the reviewed literature, its synthesis can be logically inferred from established methods for benzimidazole formation. The most common and direct route involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[1][4]

Proposed Synthetic Protocol

A plausible and efficient method for the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is the reaction of 2,3-diamino-5-chlorobenzoic acid with formic acid. This one-step cyclization is a well-established method for the formation of the benzimidazole ring.

Step 1: Cyclization

A mixture of 2,3-diamino-5-chlorobenzoic acid and an excess of formic acid is heated at reflux for several hours. The formic acid serves as both the reagent to provide the C2 carbon of the imidazole ring and as the solvent. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Synthesis_Workflow Reactant1 2,3-diamino-5-chlorobenzoic acid Reaction Reflux Reactant1->Reaction Reactant2 Formic Acid Reactant2->Reaction Product 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid Reaction->Product

Proposed synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Potential Biological Activities

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of 6-chloro-1H-benzimidazole derivatives.[1][3][5][6] These compounds have shown efficacy against a range of pathogenic microorganisms, including drug-resistant strains. The table below summarizes the minimum inhibitory concentration (MIC) values of some representative 6-chloro-1H-benzimidazole derivatives against various microbial strains.

Compound DerivativeMicroorganismMIC (µg/mL)Reference
N-substituted 6-chloro-1H-benzimidazoleEscherichia coli2 - 16[1]
N-substituted 6-chloro-1H-benzimidazoleStaphylococcus aureus (MSSA & MRSA)2 - 16[1]
N-substituted 6-chloro-1H-benzimidazoleCandida albicans8 - 16[1]
5-halo-benzimidazole derivativesMethicillin-resistant S. aureus (MRSA)Comparable to ciprofloxacin[3]
Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2][7][8] Derivatives of 6-chloro-1H-benzimidazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant potential. The anticancer activity is often attributed to mechanisms such as the inhibition of key enzymes like dihydrofolate reductase or the induction of apoptosis.[1][7] The following table presents the half-maximal inhibitory concentration (IC50) values for selected 6-chloro-1H-benzimidazole derivatives.

Compound DerivativeCancer Cell LineIC50 (µg/mL)Reference
N-substituted 6-chloro-1H-benzimidazoleVarious human cancer cell lines1.84 - 10.28[9]
Fluoro aryl benzimidazole derivativeMCF-7 (Breast cancer)2.8 µM[7]
Benzimidazole-triazole hybridHCT-116 (Colon cancer)3.87 - 8.34 µM[7]

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid have not been elucidated, the mechanisms of action of related benzimidazole anticancer agents have been studied. A common mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, leading to the arrest of cell proliferation.[1][2]

Anticancer_Mechanism cluster_cell Cancer Cell Compound 6-Chloro-1H-benzimidazole Derivative DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation

Potential mechanism of action via DHFR inhibition.

Conclusion and Future Directions

6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid represents a promising, yet underexplored, molecule in the vast landscape of benzimidazole derivatives. Based on the extensive literature on its close analogues, this compound is predicted to be synthetically accessible and possess significant antimicrobial and anticancer properties.

Future research should focus on the following areas:

  • Optimized Synthesis: Development and validation of a high-yield, scalable synthesis protocol for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

  • In Vitro Biological Evaluation: Comprehensive screening of the compound against a panel of pathogenic bacteria, fungi, and human cancer cell lines to determine its MIC and IC50 values.

  • Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by the compound to understand its mode of action.

  • Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives based on the 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid scaffold to establish structure-activity relationships (SAR) and optimize for potency and selectivity.

References

Protocols & Analytical Methods

Application

Application Notes and Protocols for the Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid and its subsequent derivatization....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid and its subsequent derivatization. The methodologies are based on established principles of benzimidazole synthesis, primarily the Phillips-Ladenburg reaction, which involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.[1] This core structure is a valuable scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[2][3]

The protocols detailed below describe a two-step synthetic pathway commencing with the preparation of the key intermediate, 6-chloro-1H-benzo[d]imidazole, followed by functionalization to introduce the carboxylic acid moiety at the 4-position. Further derivatization of the carboxylic acid group is also described. Microwave-assisted synthesis is presented as an alternative to conventional heating, often resulting in reduced reaction times and improved yields.[4][5][6]

Experimental Protocols

Part 1: Synthesis of 6-Chloro-1H-benzo[d]imidazole

This initial step involves the cyclization of 4-chloro-o-phenylenediamine with formic acid to form the benzimidazole ring.

Materials:

  • 4-Chloro-o-phenylenediamine

  • Formic acid (98-100%)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium hydroxide (10% aqueous solution)

  • Ethanol

  • Activated carbon

Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-o-phenylenediamine (0.1 mol) in 100 mL of 10% hydrochloric acid.

  • To this solution, add formic acid (0.12 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a 10% aqueous solution of sodium hydroxide until a pH of approximately 7-8 is reached, which will cause the product to precipitate.

  • Collect the crude product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • For purification, recrystallize the crude product from ethanol with a small amount of activated carbon.

Procedure (Microwave-Assisted Synthesis): [4]

  • In a microwave-safe reaction vessel, combine 4-chloro-o-phenylenediamine (10 mmol) and formic acid (12 mmol).

  • Add a minimal amount of a high-boiling point solvent like ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 5-15 minutes at a controlled temperature of 120-150°C.

  • After cooling, the work-up and purification steps are similar to the conventional method.

Part 2: Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

This step would typically involve the introduction of a carboxylic acid group onto the pre-formed benzimidazole ring. A common method for this transformation is ortho-lithiation followed by carboxylation with carbon dioxide.

Materials:

  • 6-Chloro-1H-benzo[d]imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry carbon dioxide (CO2) gas or dry ice

  • Hydrochloric acid (1 M aqueous solution)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 6-chloro-1H-benzo[d]imidazole (10 mmol) in dry THF (50 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 12 mmol) dropwise while maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Bubble dry CO2 gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Part 3: Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid Derivatives (Amide Formation Example)

The carboxylic acid group can be readily converted into a variety of derivatives, such as esters and amides. The following is a general procedure for amide formation.

Materials:

  • 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

  • Thionyl chloride (SOCl2) or a coupling agent like HATU

  • An appropriate amine (e.g., benzylamine)

  • Triethylamine (TEA) or another suitable base

  • Dry dichloromethane (DCM) or dimethylformamide (DMF)

Procedure (via Acid Chloride):

  • Suspend 6-chloro-1H-benzo[d]imidazole-4-carboxylic acid (5 mmol) in dry DCM (25 mL).

  • Add thionyl chloride (10 mmol) dropwise at 0°C.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dry DCM (25 mL) and cool to 0°C.

  • In a separate flask, dissolve the desired amine (5.5 mmol) and triethylamine (6 mmol) in dry DCM (10 mL).

  • Add the amine solution dropwise to the acid chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Data Presentation

Compound Synthetic Method Reaction Time Yield (%) Melting Point (°C)
6-Chloro-1H-benzo[d]imidazole Conventional Heating4-6 hours75-85198-201
6-Chloro-1H-benzo[d]imidazole Microwave-Assisted10-20 minutes85-95199-202
6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid Lithiation/Carboxylation12-16 hours50-65>300
Amide Derivative Example Acid Chloride Formation6-8 hours70-90Variable

Note: Yields and reaction times are approximate and can vary based on the specific reagents and conditions used.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Derivatization (Amide Formation) A 4-Chloro-o-phenylenediamine C Cyclization (Conventional or Microwave) A->C B Formic Acid B->C D 6-Chloro-1H-benzo[d]imidazole C->D E 6-Chloro-1H-benzo[d]imidazole F 1. n-BuLi, THF, -78°C 2. CO2 E->F G 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid F->G H 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid I 1. SOCl2 2. Amine, Base H->I J Amide Derivative I->J

Caption: Synthetic workflow for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid and its derivatives.

Phillips_Ladenburg_Mechanism start o-Phenylenediamine + Carboxylic Acid intermediate1 Amide Intermediate start->intermediate1 Condensation intermediate2 Schiff Base Intermediate intermediate1->intermediate2 Tautomerization cyclization Intramolecular Cyclization intermediate2->cyclization dehydration Dehydration cyclization->dehydration product Benzimidazole dehydration->product

Caption: Generalized mechanism of the Phillips-Ladenburg benzimidazole synthesis.

References

Method

Application of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic substitution on the benzimidazole ring system allows for the fine-tuning of physicochemical properties and biological activities. 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is a key starting material and structural component in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of the chloro group at the 6-position can enhance lipophilicity and metabolic stability, while the carboxylic acid at the 4-position provides a crucial anchor point for interaction with biological targets or for further chemical modification.

These application notes provide an overview of the medicinal chemistry applications of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid derivatives, with a focus on their role as anticancer and antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to aid researchers in their drug discovery efforts.

Application Notes

Anticancer Agents: PARP Inhibitors

Derivatives of 1H-benzo[d]imidazole-4-carboxamide have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the mechanism of synthetic lethality.

The 1H-benzo[d]imidazole-4-carboxamide scaffold serves as a mimic of the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP-1 catalytic domain. The 6-chloro substituent can contribute to favorable interactions within the enzyme's active site, potentially enhancing potency and selectivity. Various modifications at the N1 and C2 positions of the benzimidazole ring have been explored to optimize the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Antimicrobial Agents

The benzimidazole core is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of 6-chloro-1H-benzimidazole have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase, or the disruption of microbial cell wall synthesis. The lipophilic nature of the 6-chloro substituent can facilitate the penetration of the microbial cell membrane, leading to enhanced antimicrobial efficacy.

Quantitative Data

The following tables summarize the biological activities of various benzimidazole derivatives, highlighting the potential of the 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid scaffold in drug design.

Table 1: PARP-1 Inhibitory Activity of Benzimidazole-4-carboxamide Derivatives

Compound IDModification from Core ScaffoldPARP-1 IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
6b 2-phenyl, N1-linker with saturated heterocycle8.65MDA-MB-436-[1]
6m 2-phenyl, N1-linker with 1,4-diazepane-MDA-MB-43625.36 ± 6.06[1]
Olaparib (Reference Drug)2.77MDA-MB-43623.89 ± 3.81[1]
Veliparib (Reference Drug)15.54--[1]

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound IDModification from Core ScaffoldCancer Cell LineGI₅₀ (µM)Reference
11a N1-piperazine linker, 2-aryl substitutedNCI-60 Panel0.16 - 3.6[2]
12a N1-piperazine linker, 2-aryl substitutedNCI-60 Panel0.16 - 3.6[2]
12b N1-piperazine linker, 2-aryl substitutedNCI-60 Panel0.16 - 3.6[2]

Table 3: Antimicrobial Activity of 6-Chloro-1H-benzimidazole Derivatives

Compound IDModification from Core ScaffoldMicroorganismMIC (µg/mL)Reference
1d N-substituted, 2-arylEscherichia coli2 - 16[3]
2d N-substituted, 2-arylStaphylococcus aureus (MRSA)2 - 16[3]
4k N-substituted, 2-arylCandida albicans8 - 16[3]
Ciprofloxacin (Reference Drug)E. coli, S. aureus8 - 16[3]
Fluconazole (Reference Drug)C. albicans4 - 128[3]

Experimental Protocols

Protocol 1: General Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of the benzimidazole core and its subsequent derivatization.

Step 1: Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid

A common method for the synthesis of benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

  • Materials: 4-Chloro-1,2-diaminobenzene, oxalic acid (or a suitable dicarboxylic acid derivative), polyphosphoric acid (PPA).

  • Procedure:

    • A mixture of 4-Chloro-1,2-diaminobenzene and an equimolar amount of oxalic acid is heated in polyphosphoric acid (PPA) at a high temperature (e.g., 150-200 °C) for several hours.

    • The reaction mixture is cooled to room temperature and then poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Step 2: Amide Coupling to Synthesize 1H-benzo[d]imidazole-4-carboxamide Derivatives

  • Materials: 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, desired amine, coupling agents (e.g., HATU, HOBt), a tertiary amine base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

  • Procedure:

    • To a solution of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

G cluster_synthesis Synthesis Workflow Starting_Material 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid Coupling Amide Coupling (HATU, HOBt, DIPEA) Starting_Material->Coupling Amine Desired Amine Amine->Coupling Purification Purification (Column Chromatography) Coupling->Purification Final_Product Derivative Purification->Final_Product

Caption: General workflow for the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxamide derivatives.

Protocol 2: PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against PARP-1.

  • Materials: Recombinant human PARP-1 enzyme, activated DNA, biotinylated NAD+, histone-coated 96-well plates, streptavidin-HRP, chemiluminescent substrate, assay buffer, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • To the histone-coated wells, add the assay buffer, activated DNA, and the test compound dilutions.

    • Initiate the reaction by adding a mixture of PARP-1 enzyme and biotinylated NAD+.

    • Incubate the plate at room temperature for 1 hour.

    • Wash the wells to remove unbound reagents.

    • Add streptavidin-HRP solution to each well and incubate for 30 minutes.

    • Wash the wells again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials: Cancer cell line of choice, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, and test compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

G cluster_bioassay Biological Evaluation Workflow Synthesized_Compound Synthesized Derivative PARP_Assay PARP-1 Inhibition Assay Synthesized_Compound->PARP_Assay MTT_Assay MTT Cell Viability Assay Synthesized_Compound->MTT_Assay Data_Analysis Data Analysis (IC50 / GI50 determination) PARP_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay MTT_Assay->Data_Analysis

Caption: Workflow for the biological evaluation of synthesized benzimidazole derivatives.

Signaling Pathway

PARP-1 in DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and becomes activated. Activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage, facilitating the repair process.

G cluster_pathway PARP-1 Signaling in DNA Repair DNA_Damage Single-Strand DNA Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation Recruitment Recruitment of Repair Proteins (XRCC1, LigIII, Polβ) PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair PARP_Inhibitor 6-Chloro-1H-benzo[d]imidazole -4-carboxamide Derivative (PARP Inhibitor) PARP_Inhibitor->PARP1_Activation Inhibition

Caption: Role of PARP-1 in DNA single-strand break repair and its inhibition.

References

Application

Application Notes and Protocols: 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid as a PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This vulnerability can be exploited through a concept known as synthetic lethality, where the simultaneous loss of two DNA repair pathways is cytotoxic, while the loss of either one alone is not.[2]

Mechanism of Action and Signaling Pathway

Upon DNA damage, PARP-1 is recruited to the site of the lesion and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other acceptor proteins, including histones.[3] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage. PARP-1 inhibitors, such as 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, act as competitive inhibitors by binding to the catalytic domain of PARP-1, preventing the synthesis of PAR.[3] This inhibition leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Synthesis (PARylation) PARP1->PAR catalyzes Blocked_PAR Inhibition of PAR Synthesis PARP1->Blocked_PAR NAD NAD+ NAD->PAR substrate DNA_Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Complex recruits Repair DNA Repair DNA_Repair_Complex->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid Inhibitor->PARP1 inhibits Unrepaired_SSB Accumulation of Unrepaired SSBs Blocked_PAR->Unrepaired_SSB DSB Double-Strand Breaks (DSBs) Unrepaired_SSB->DSB during replication Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis PARP1_Enzymatic_Assay_Workflow start Start plate_prep Coat 96-well plate with Histone H1 start->plate_prep blocking Block with 5% BSA plate_prep->blocking inhibitor_prep Prepare serial dilutions of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid blocking->inhibitor_prep incubation Add inhibitor and reaction mix to wells Incubate at RT for 1 hour inhibitor_prep->incubation reaction_mix Prepare Reaction Mix: - PARP-1 Enzyme - Activated DNA - Biotinylated NAD+ reaction_mix->incubation detection_prep Add Streptavidin-HRP incubation->detection_prep detection_incubation Incubate at RT for 30 minutes detection_prep->detection_incubation wash Wash wells detection_incubation->wash substrate_add Add Chemiluminescent Substrate wash->substrate_add read Measure Luminescence substrate_add->read analysis Data Analysis (IC50 determination) read->analysis end End analysis->end Cell_Based_PARP_Assay_Workflow start Start cell_culture Culture cancer cells (e.g., BRCA-mutant) start->cell_culture treatment Treat cells with varying concentrations of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid cell_culture->treatment dna_damage Induce DNA damage (e.g., H2O2 or MNNG) treatment->dna_damage lysis Lyse cells and collect protein dna_damage->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with 5% milk or BSA transfer->blocking primary_ab Incubate with primary antibody (anti-PAR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL substrate secondary_ab->detection analysis Analyze band intensity (Densitometry) detection->analysis end End analysis->end

References

Method

Application Notes and Protocols for Efficacy Testing of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for the preclinical evaluation of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a novel compoun...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a novel compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] This document outlines a systematic approach, from initial in vitro screening to in vivo efficacy studies, to characterize the therapeutic potential of this compound.

Initial In Vitro Screening: Identifying the Primary Biological Activity

The initial phase of testing is designed to broadly assess the cytotoxic, antimicrobial, and anti-inflammatory potential of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid to determine the most promising therapeutic avenue for further investigation.

In Vitro Cytotoxicity Screening in Cancer Cell Lines

Objective: To determine the concentration-dependent cytotoxic effect of the compound on a panel of human cancer cell lines.

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, and HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineTissue of Origin6-Chloro-1H-benzo[d]imidazole-4-carboxylic acidDoxorubicin (Positive Control)
MCF-7Breast Cancer[Insert IC50 Value][Insert IC50 Value]
DU-145Prostate Cancer[Insert IC50 Value][Insert IC50 Value]
HCT-116Colon Cancer[Insert IC50 Value][Insert IC50 Value]
HEK-293Normal Kidney[Insert IC50 Value][Insert IC50 Value]

A high-contrast color palette is used for clarity.

Caption: Table summarizing the IC50 values of the test compound.

Experimental Workflow for In Vitro Cytotoxicity Screening

G start Start: Seed Cancer Cell Lines treatment Treat with Serial Dilutions of Compound and Controls start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 end End: Determine Cytotoxicity calculate_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Antimicrobial Activity Screening

Objective: To evaluate the potential of the compound to inhibit the growth of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in the appropriate broth medium.

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Data Presentation: Antimicrobial Activity (MIC Values in µg/mL)

MicroorganismType6-Chloro-1H-benzo[d]imidazole-4-carboxylic acidCiprofloxacin (Bacteria)Amphotericin B (Fungi)
S. aureusGram-positive[Insert MIC Value][Insert MIC Value]N/A
E. coliGram-negative[Insert MIC Value][Insert MIC Value]N/A
C. albicansFungus[Insert MIC Value]N/A[Insert MIC Value]
A. nigerFungus[Insert MIC Value]N/A[Insert MIC Value]

A high-contrast color palette is used for clarity.

Caption: Table summarizing the MIC values of the test compound.

Mechanism of Action Studies (If Anticancer Activity is Observed)

Should the initial screening reveal significant cytotoxic activity against cancer cell lines, the following experiments can elucidate the underlying mechanism of action.

Apoptosis and Cell Cycle Analysis

Objective: To determine if the compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest in cancer cells.

Experimental Protocol: Flow Cytometry Analysis

  • Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Staining (Apoptosis): Harvest and stain the cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells.

  • Cell Staining (Cell Cycle): Fix the cells in ethanol and stain with PI to analyze the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis (early, late) and the cell cycle (G0/G1, S, G2/M).

Data Presentation: Apoptosis and Cell Cycle Analysis

Table 3: Percentage of Apoptotic Cells

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Vehicle Control[Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value]

Table 4: Cell Cycle Distribution (%)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control[Insert Value][Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value][Insert Value]

A high-contrast color palette is used for clarity.

Caption: Tables summarizing apoptosis and cell cycle data.

Potential Signaling Pathway for Apoptosis Induction

G Compound 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway induced by the compound.

In Vivo Efficacy Studies (If In Vitro Anticancer Activity is Confirmed)

Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy in a living organism.[7][8][9][10]

Xenograft Mouse Model of Cancer

Objective: To evaluate the anti-tumor efficacy of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in an immunodeficient mouse model bearing human tumor xenografts.

Experimental Protocol: Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject the cancer cell line that was most sensitive in vitro into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: In Vivo Anti-Tumor Efficacy

Table 5: Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control[Insert Value]0
Compound (Low Dose)[Insert Value][Insert Value]
Compound (High Dose)[Insert Value][Insert Value]
Positive Control[Insert Value][Insert Value]

Table 6: Animal Body Weight

Treatment GroupAverage Body Weight (g) at Day X% Change in Body Weight
Vehicle Control[Insert Value][Insert Value]
Compound (Low Dose)[Insert Value][Insert Value]
Compound (High Dose)[Insert Value][Insert Value]
Positive Control[Insert Value][Insert Value]

A high-contrast color palette is used for clarity.

Caption: Tables summarizing in vivo anti-tumor efficacy and toxicity data.

Logical Workflow for In Vivo Efficacy Testing

G start Start: Tumor Cell Implantation tumor_growth Allow Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_phase Administer Treatment randomization->treatment_phase monitoring Monitor Tumor Volume and Body Weight treatment_phase->monitoring endpoint Endpoint: Euthanasia and Tumor Excision monitoring->endpoint End of Study analysis Analyze Tumor Weight and Perform Histopathology endpoint->analysis conclusion Conclusion: Evaluate In Vivo Efficacy analysis->conclusion

Caption: Workflow for the in vivo xenograft mouse model study.

Conclusion

This structured approach provides a robust framework for the systematic evaluation of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. The results from these studies will help to identify its primary biological activity, elucidate its mechanism of action, and provide critical data on its in vivo efficacy, thereby guiding its further development as a potential therapeutic agent.

References

Application

In Vitro Assay Compendium for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid: Application Notes and Protocols

Disclaimer: To date, specific in vitro assay data for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is not extensively available in public literature. The following application notes and protocols are based on establis...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vitro assay data for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is not extensively available in public literature. The following application notes and protocols are based on established methodologies for structurally related benzimidazole derivatives, including chloro-substituted and carboxylic acid-containing analogues. These should serve as a comprehensive guide for researchers to design and validate assays for the target compound.

I. Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The presence of a chloro-substituent and a carboxylic acid moiety on the benzimidazole scaffold of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid suggests its potential as a bioactive agent. This document outlines detailed protocols for a panel of in vitro assays to characterize its biological activity profile.

II. Application Notes

Antimicrobial Activity Assays

Benzimidazole derivatives have shown significant potential as antibacterial and antifungal agents.[4][5][6] In vitro antimicrobial susceptibility testing is crucial to determine the minimum inhibitory concentration (MIC) and the spectrum of activity against various pathogenic microorganisms.

Anticancer and Cytotoxicity Assays

Many benzimidazole compounds exhibit potent antiproliferative activity against a range of cancer cell lines.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[8][9]

Enzyme Inhibition Assays

The benzimidazole scaffold is a key component of various enzyme inhibitors.[10][11][12] Depending on the structural features, 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid could potentially inhibit enzymes such as kinases, polymerases, or metabolic enzymes like α-glucosidase or acetyl-CoA carboxylase.[11][13] A general enzyme inhibition assay protocol is provided, which can be adapted to a specific enzyme of interest.

III. Data Presentation: Quantitative Data for Structurally Related Benzimidazole Derivatives

The following tables summarize in vitro activity data for various chloro-substituted benzimidazole and benzimidazole carboxylic acid derivatives from the literature to provide a reference for expected potency.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound ClassMicroorganismAssay TypePotency (MIC/IC50 in µg/mL)Reference
2-chloromethyl-1H-benzimidazole derivativesCytospora sp.Mycelium Growth InhibitionIC50: 30.97[14]
C. gloeosporioidesMycelium Growth InhibitionIC50: 11.38[14]
B. cinereaMycelium Growth InhibitionIC50: 13.36 - 57.71[14]
F. solaniMycelium Growth InhibitionIC50: 18.60 - 40.15[14]
N-substituted 6-chloro-1H-benzimidazolesE. coliBroth MicrodilutionMIC: 2 - 16[1][3]
S. aureus (MSSA & MRSA)Broth MicrodilutionMIC: 2 - 16[1][3]
C. albicansBroth MicrodilutionMIC: 8 - 16[1]
A. nigerBroth MicrodilutionMIC: 8 - 16[1]
Benzimidazole-hydrazonesCandida speciesBroth MicrodilutionMIC: 25[15]

Table 2: Anticancer/Cytotoxicity of Benzimidazole Derivatives

Compound ClassCell LineAssay TypePotency (IC50 in µM)Reference
Chloro-substituted benzothiazole derivativesA549 (Lung Cancer)MTS Assay6.75 - 9.31[7]
HCC827 (Lung Cancer)MTS Assay5.13 - 20.46[7]
NCI-H358 (Lung Cancer)MTS Assay0.85 - 16.00[7]
N-substituted 6-chloro-1H-benzimidazolesVarious Cancer Cell LinesNot Specified1.84 - 10.28[1]
2-chloro-3-(1H-benzo[d]imidazol-2- yl)quinolinesHepG2, SKOV3, NCI-H460MTT AssayData not specified, but noted to be more effective than 5-FU and cisplatin[8]

Table 3: Enzyme Inhibition by Benzimidazole Derivatives

Compound ClassEnzyme TargetAssay TypePotency (IC50 in µM)Reference
Benzimidazole carboxylic acid derivativesNeuraminidaseFluorometric Assay15.2% inhibition (concentration not specified)[16]
1,2-disubstituted Benzimidazolesα-GlucosidaseSpectrophotometric Assay0.39 - 13.8[13]
Fluorophenyl benzimidazole analogsGlycationNot Specified142 - 193[12]
Dihydroxyphenyl benzimidazole analogsUreaseNot Specified3.10 - 5.90[12]
Benzimidazole derivativesPin1Not Specified0.37 - 0.64[17]

IV. Experimental Protocols & Visualizations

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

Protocol:

  • Preparation of Test Compound: Dissolve 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock C Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum D Inoculate with Microorganism B->D C->D E Incubate Plate D->E F Read for Microbial Growth E->F G Determine MIC F->G

Antimicrobial Susceptibility Testing Workflow
Cytotoxicity Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8][9]

  • Compound Treatment: Treat the cells with various concentrations of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid and incubate for 48-72 hours.[9] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Read Absorbance at 570nm G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow
General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare the enzyme, substrate, and buffer solutions.

  • Compound Incubation: In a 96-well plate, add the enzyme and different concentrations of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. Incubate for a pre-determined time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities for each compound concentration.

  • IC50 Determination: Plot the percentage of enzyme inhibition against the compound concentration to determine the IC50 value.

Enzyme_Inhibition_Workflow A Prepare Enzyme, Substrate, and Compound B Pre-incubate Enzyme with Compound A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Kinetics C->D E Calculate Reaction Velocities D->E F Determine IC50 E->F

General Enzyme Inhibition Assay Workflow
Conceptual Signaling Pathway: Potential Downstream Effects

The inhibition of a critical enzyme or the induction of a cytotoxic effect by 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid can lead to various downstream cellular events.

Cellular_Effects_Pathway Compound 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid Target Cellular Target (e.g., Enzyme, DNA) Compound->Target Inhibition Inhibition / Damage Target->Inhibition Pathway Disruption of Signaling Pathway Inhibition->Pathway Apoptosis Apoptosis Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle Growth Inhibition of Cell Proliferation Pathway->Growth

Potential Downstream Cellular Effects

References

Method

Application Notes and Protocols for In Vivo Evaluation of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Extensive literature review did not yield specific in vivo studies for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature review did not yield specific in vivo studies for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. The following application notes and protocols are based on the known biological activities of structurally related benzimidazole derivatives. These are intended to serve as a comprehensive guide for initiating preclinical in vivo evaluation of this compound, with a primary focus on its potential as an anticancer agent.

Introduction: The Benzimidazole Scaffold in Oncology

The benzimidazole nucleus is a prominent heterocyclic pharmacophore found in numerous compounds with a wide array of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Structurally, benzimidazoles are isosteres of purines, allowing them to interact with various biological targets, such as enzymes and nucleic acids.[4] In the context of oncology, benzimidazole derivatives have been investigated as inhibitors of critical cancer-related targets, including:

  • Poly(ADP-ribose)polymerase-1 (PARP-1): Certain 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives act as potent PARP-1 inhibitors, enhancing the efficacy of DNA-damaging agents like temozolomide in xenograft tumor models.[5][6]

  • Tubulin Polymerization: Compounds like mebendazole and albendazole exhibit antitumor activity by disrupting microtubule formation.[7]

  • Topoisomerase I: Novel 1H-benzo[d]imidazole derivatives have been identified as potential inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and transcription.[8][9]

  • Kinases and Growth Factor Receptors: Various benzimidazole derivatives have been shown to inhibit signaling pathways critical for tumor progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4).[10]

The presence of a chlorine atom on the benzimidazole ring has been noted to potentially enhance antiproliferative activity against cancer cell lines.[11] Given these precedents, a primary application for in vivo studies of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is the evaluation of its potential anticancer efficacy.

Proposed Signaling Pathway Inhibition

Based on the activities of related benzimidazole derivatives, 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid may function as a PARP inhibitor. PARP inhibitors are most effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. They trap PARP1 on DNA, leading to the collapse of replication forks and the formation of double-strand breaks that cannot be repaired, ultimately resulting in cell death.

G cluster_0 Cell Nucleus DNA_Damage DNA Single-Strand Break (e.g., from chemotherapy) PARP1 PARP-1 DNA_Damage->PARP1 recruits Trapped_PARP Trapped PARP-1 Complex PARP1->DNA_Damage repairs Compound 6-Chloro-1H-benzo[d]imidazole -4-carboxylic acid Compound->PARP1 inhibits & traps Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork leads to DSB DNA Double-Strand Break Replication_Fork->DSB causes Apoptosis Apoptosis / Cell Death DSB->Apoptosis induces

Caption: Proposed mechanism of action via PARP-1 inhibition.

In Vivo Model: Human Tumor Xenograft in Immunocompromised Mice

The most common and well-established in vivo model to test the efficacy of a novel anticancer compound is the human tumor xenograft model. This involves implanting human cancer cells into immunocompromised mice, which lack a functional immune system and therefore do not reject the foreign cells.

Experimental Workflow

The workflow for a typical xenograft study is outlined below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Implantation & Growth cluster_2 Phase 3: Treatment cluster_3 Phase 4: Endpoint & Analysis A1 Select Human Cancer Cell Line (e.g., MX-1, A549) A2 Culture Cells to Required Number A1->A2 A3 Prepare Cell Suspension A2->A3 B1 Subcutaneous Injection of Cells into Flank of Nude Mice (e.g., BALB/c) A3->B1 B2 Monitor Mice for Tumor Growth B1->B2 B3 Measure Tumor Volume (e.g., 2-3 times/week) B2->B3 C1 Randomize Mice into Groups when Tumors Reach ~100-200 mm³ B3->C1 C2 Administer Treatment: - Vehicle Control - Compound (Multiple Doses) - Positive Control C1->C2 C3 Continue Monitoring Tumor Volume & Body Weight C2->C3 D1 Terminate Study at Predefined Endpoint (e.g., max tumor size) C3->D1 D2 Excise Tumors, Weigh, and Process for Biomarker Analysis D1->D2 D3 Analyze Data: TGI, Statistical Analysis D2->D3

Caption: Standard workflow for a xenograft tumor model study.

Detailed Experimental Protocol

Objective: To evaluate the in vivo antitumor efficacy of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in a human breast cancer (MX-1) xenograft model.

Materials:

  • Compound: 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

  • Cell Line: MX-1 human breast adenocarcinoma cells

  • Animals: Female BALB/c nude mice, 6-8 weeks old

  • Vehicle: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in saline

  • Positive Control: e.g., Doxorubicin or another standard-of-care agent for breast cancer

  • Reagents: Cell culture media (e.g., RPMI-1640), Fetal Bovine Serum (FBS), antibiotics, PBS, Matrigel (optional).

Protocol Steps:

  • Cell Culture:

    • Culture MX-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Wash cells twice with sterile PBS and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Acclimatize mice for at least one week.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.

    • Calculate tumor volume (V) using the formula: V = (L x W²) / 2.

  • Randomization and Treatment:

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., 0.5% CMC, oral gavage, daily)

    • Group 2: Low-dose compound (e.g., 25 mg/kg, oral gavage, daily)

    • Group 3: High-dose compound (e.g., 50 mg/kg, oral gavage, daily)

    • Group 4: Positive control (e.g., Doxorubicin, 5 mg/kg, intraperitoneal injection, once weekly)

    • Administer treatments for a predefined period (e.g., 21 days).

  • Endpoint and Data Collection:

    • Continue to measure tumor volume and mouse body weight throughout the study. Body weight is a key indicator of toxicity.

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the treatment period ends.

    • At the endpoint, euthanize the mice, excise the tumors, and record their final weight.

    • Tumor tissue can be flash-frozen for biomarker analysis (e.g., Western blot for PARP cleavage) or fixed in formalin for immunohistochemistry.

Data Presentation

Quantitative data from the in vivo study should be summarized for clarity. The primary endpoint is Tumor Growth Inhibition (TGI).

Calculation of TGI: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100

Table 1: Summary of Antitumor Efficacy in MX-1 Xenograft Model

Treatment Group (Dose, Route, Schedule)Mean Final Tumor Volume (mm³ ± SEM)Mean Final Tumor Weight (g ± SEM)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control (0.5% CMC, p.o., q.d.)1850 ± 2101.9 ± 0.25--2.5 ± 1.5
Compound (25 mg/kg, p.o., q.d.)1120 ± 1501.2 ± 0.1839.5-3.1 ± 2.0
Compound (50 mg/kg, p.o., q.d.)650 ± 950.7 ± 0.1164.9-5.8 ± 2.5
Positive Control (Doxorubicin, 5 mg/kg, i.p., q.w.)480 ± 700.5 ± 0.0974.1-12.5 ± 3.1

Note: Data presented are hypothetical and for illustrative purposes only.

Other Potential In Vivo Models

Based on the diverse activities of benzimidazole derivatives, other in vivo models could be considered for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

  • Anti-inflammatory Model: The carrageenan-induced paw edema model in rats can be used to assess acute anti-inflammatory activity.[12]

  • Analgesic Model: Hot plate or tail-flick tests in mice can evaluate central analgesic effects, while the writhing test can assess peripheral analgesic activity.[13]

  • Neuroprotective Model: An ethanol-induced neurodegeneration model in rats could be employed to investigate potential neuroprotective effects.[14]

  • Antihyperlipidemic Model: The Triton WR-1339 induced hyperlipidemic rat model is suitable for evaluating effects on plasma lipid levels.[15]

The selection of an appropriate model will depend on the results of initial in vitro screening assays that can help elucidate the compound's primary biological activity.

References

Application

Application Notes &amp; Protocols: High-Throughput Screening of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid and its Analogs for Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals. Introduction: Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmaco...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The structural versatility of the benzimidazole scaffold makes it a valuable pharmacophore for targeting a range of biological entities, notably protein kinases.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery. This document outlines a representative high-throughput screening (HTS) campaign to identify and characterize potential kinase inhibitors based on the 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid scaffold. The protocols provided are based on established methodologies for HTS of small molecule libraries against protein kinase targets.

Data Presentation: Hypothetical Screening Data

The following tables represent hypothetical data from a primary high-throughput screen and subsequent dose-response analysis for a library of analogs based on the 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid (termed the "BCB" series). The target for this hypothetical screen is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML).[6]

Table 1: Hypothetical Primary HTS Data for BCB Analogs against FLT3 Kinase

Compound IDParent Scaffold% Inhibition at 10 µMHit (Y/N)
BCB-0016-Chloro-1H-benzo[d]imidazole-4-carboxylic acid88.5Y
BCB-002Analog 245.2N
BCB-003Analog 392.1Y
BCB-004Analog 412.5N
BCB-005Analog 575.9Y
Staurosporine (Control)N/A99.2Y

Table 2: Dose-Response (IC50) Data for Confirmed Hits

Compound IDTarget KinaseIC50 (µM)Z'-factor
BCB-001FLT31.50.82
BCB-003FLT30.780.85
BCB-005FLT35.20.79
Staurosporine (Control)FLT30.0450.88

Experimental Protocols

General High-Throughput Screening (HTS) Workflow for Kinase Inhibition

This protocol describes a generic, fluorescence-based biochemical assay designed to screen for inhibitors of a target kinase, such as FLT3. The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Target Kinase: Recombinant human FLT3.

  • Kinase Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.

  • ATP (Adenosine triphosphate): 10 mM stock solution in nuclease-free water.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Test Compounds: 10 mM stock solutions of the BCB library compounds in 100% DMSO.

  • Positive Control: Staurosporine (a known potent kinase inhibitor).

  • Negative Control: DMSO.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Microplates: 384-well, low-volume, white, solid bottom.

  • Instrumentation: Acoustic liquid handler (e.g., Echo 525), automated plate handler, plate reader capable of luminescence detection.

Protocol Steps:

  • Compound Preparation: Create a series of compound plates by diluting the 10 mM stock solutions of the BCB library to an intermediate concentration (e.g., 1 mM) in DMSO.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of each test compound, positive control, or negative control into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM for the primary screen.

  • Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution (containing FLT3 and its substrate in assay buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in assay buffer to each well.

  • Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (Staurosporine) and negative (DMSO) controls.

Dose-Response Assay for Hit Confirmation

This protocol is used to determine the potency (IC50 value) of the "hit" compounds identified in the primary screen.

Protocol Steps:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound in 100% DMSO. The concentration range should typically span from 100 µM to 5 nM.

  • Compound Dispensing: Dispense 100 nL of each concentration into a 384-well plate in triplicate. Also include triplicate wells for positive and negative controls.

  • Assay Procedure: Follow steps 3-9 of the general HTS workflow described above.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the resulting data to a four-parameter logistic equation to determine the IC50 value for each hit compound.

Visualizations

Experimental and Data Analysis Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_output Output Compound_Library Compound Library (BCB Analogs) Dispensing Acoustic Dispensing (100 nL) Compound_Library->Dispensing Assay_Reagents Assay Reagents (Kinase, ATP, etc.) Assay_Reagents->Dispensing Incubation Reaction Incubation (60 min) Dispensing->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Primary_Screen Primary Screen (Single Concentration) Detection->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds

Caption: High-throughput screening workflow for kinase inhibitors.

FLT3 Signaling Pathway

Mutations in the FLT3 receptor can lead to its constitutive activation, promoting cell proliferation and survival in acute myeloid leukemia.[6][7] Benzimidazole derivatives have been investigated as potential inhibitors of this pathway.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FLT3L FLT3 Ligand FLT3L->FLT3 Binds & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis BCB_Compound 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid BCB_Compound->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

References

Method

Application Notes and Protocols: 6-Chloro-1H-benzo[d]imidazole Derivatives in Antimicrobial Research

The exploration of novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Benzimidazole scaffolds, including derivatives of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, have...

Author: BenchChem Technical Support Team. Date: December 2025

The exploration of novel antimicrobial agents is a critical endeavor in the face of rising antimicrobial resistance. Benzimidazole scaffolds, including derivatives of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, have emerged as a promising class of compounds with a broad spectrum of biological activities. These notes provide an overview of the antimicrobial applications of these derivatives, supported by quantitative data, experimental protocols, and mechanistic insights.

Antimicrobial Activity of 6-Chloro-1H-benzo[d]imidazole Derivatives

Research has demonstrated that N-substituted and other derivatives of 6-chloro-1H-benzimidazole exhibit significant antibacterial and antifungal properties. The antimicrobial efficacy is influenced by the nature and position of substituents on the benzimidazole core.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 6-Chloro-1H-benzimidazole Derivatives

Compound IDTarget OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
1d Escherichia coli2 - 16Ciprofloxacin8 - 16
Streptococcus faecalis2 - 16
Staphylococcus aureus (MSSA)2 - 16
Staphylococcus aureus (MRSA)2 - 16
2d Escherichia coli2 - 16Ciprofloxacin8 - 16
Streptococcus faecalis2 - 16
Staphylococcus aureus (MSSA)2 - 16
Staphylococcus aureus (MRSA)2 - 16
3s Escherichia coli2 - 16Ciprofloxacin8 - 16
Streptococcus faecalis2 - 16
Staphylococcus aureus (MSSA)2 - 16
Staphylococcus aureus (MRSA)2 - 16
4b Escherichia coli2 - 16Ciprofloxacin8 - 16
Streptococcus faecalis2 - 16
Staphylococcus aureus (MSSA)2 - 16
Staphylococcus aureus (MRSA)2 - 16
4k Escherichia coli2 - 16Ciprofloxacin8 - 16
Streptococcus faecalis2 - 16
Staphylococcus aureus (MSSA)2 - 16
Staphylococcus aureus (MRSA)2 - 16
Candida albicans8 - 16Fluconazole4 - 128
Aspergillus niger8 - 16

Note: The specific structures of compounds 1d, 2d, 3s, 4b, and 4k are detailed in the cited literature.[1]

Experimental Protocols

Synthesis of 6-Chloro-1H-benzimidazole Derivatives

A general method for the synthesis of 6-chloro-1H-benzimidazole derivatives involves the condensation of 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes.[1][2]

Materials:

  • 4-chloro-o-phenylenediamine

  • Substituted aromatic aldehydes

  • Sodium metabisulfite (Na₂S₂O₅)

  • Solvent (e.g., ethanol, methanol)

  • Potassium carbonate (for N-substitution)

  • Substituted halides (for N-substitution)

Procedure:

  • A mixture of 4-chloro-o-phenylenediamine and a substituted aromatic aldehyde is prepared in a suitable solvent.

  • Sodium metabisulfite is added as an oxidative reagent.

  • The reaction mixture is refluxed for a specified period (typically 6-12 hours) or subjected to microwave irradiation (10-15 minutes) for a more rapid synthesis.[2]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and washed.

  • The crude product is purified by recrystallization from a suitable solvent.

  • For N-substitution, the synthesized 6-chloro-1H-benzimidazole derivative is reacted with a substituted halide in the presence of a base like potassium carbonate.[2]

Synthesis_Workflow cluster_synthesis Synthesis of 6-Chloro-1H-benzimidazole Derivatives Reactants 4-chloro-o-phenylenediamine + Substituted Aromatic Aldehyde Condensation Condensation with Na₂S₂O₅ Reactants->Condensation Intermediate 6-Chloro-1H-benzimidazole Derivative Condensation->Intermediate N_Substitution N-Substitution with Substituted Halide & K₂CO₃ Intermediate->N_Substitution Final_Product N-Substituted Derivative N_Substitution->Final_Product

General synthesis workflow for 6-Chloro-1H-benzimidazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized benzimidazole derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Resazurin solution (for viability indication)

Procedure:

  • A stock solution of each synthesized compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in the appropriate broth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microbial suspension is added to each well.

  • Positive controls (medium with inoculum) and negative controls (medium only) are included. A standard antimicrobial agent is also tested under the same conditions for comparison.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Following incubation, a viability indicator such as resazurin may be added, and the plates are incubated for a further period.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Action

Molecular docking studies have suggested potential mechanisms by which these benzimidazole derivatives exert their antimicrobial effects.

Inhibition of Dihydrofolate Reductase (DHFR)

One predicted target for some N-substituted 6-chloro-1H-benzimidazole derivatives is the dihydrofolate reductase (DHFR) protein in Staphylococcus aureus.[1][2] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for DNA synthesis and cell growth. Inhibition of this enzyme disrupts these vital processes, leading to cell death.

DHFR_Inhibition cluster_pathway Folic Acid Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Inhibitor 6-Chloro-1H-benzimidazole Derivative Inhibitor->DHFR Inhibition

Inhibition of Dihydrofolate Reductase by 6-Chloro-1H-benzimidazole derivatives.

Quorum Sensing Inhibition

Certain 1H-benzo[d]imidazole derivatives have been identified as potent antagonists of the PqsR protein, a key transcriptional regulator in the Pseudomonas aeruginosa quorum sensing (QS) system.[3] By inhibiting the PqsR-controlled signaling pathway, these compounds can reduce the expression of virulence factors and biofilm formation, thereby acting as adjuvant therapy to enhance the efficacy of conventional antibiotics.[3]

PqsR_Inhibition cluster_qs P. aeruginosa Quorum Sensing PqsR PqsR Protein PqsA_promoter PqsA Promoter PqsR->PqsA_promoter Activation Virulence_Expression Virulence Gene Expression & Biofilm Formation PqsA_promoter->Virulence_Expression Inhibitor 1H-benzo[d]imidazole Derivative Inhibitor->PqsR Antagonism

Antagonism of PqsR in P. aeruginosa by 1H-benzo[d]imidazole derivatives.

Conclusion and Future Directions

Derivatives of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid represent a versatile scaffold for the development of novel antimicrobial agents. The available data indicates potent activity against a range of clinically relevant bacteria and fungi. Future research should focus on elucidating the precise structure-activity relationships, confirming the mechanisms of action through biochemical assays, and evaluating the in vivo efficacy and toxicity of the most promising lead compounds. The potential for these compounds to act as quorum sensing inhibitors also opens up new avenues for anti-virulence strategies to combat antibiotic resistance.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides troubleshooting advice and detailed protocols for addressing solubility challenges with 6-Chloro-1H-benzo[d]imidazole-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and detailed protocols for addressing solubility challenges with 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. Due to its benzimidazole core and carboxylic acid functional group, this compound is anticipated to have low aqueous solubility, a common issue for this chemical class. The following sections offer solutions ranging from simple buffer adjustments for in vitro assays to advanced formulation strategies for in vivo studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid poorly soluble in neutral aqueous buffers?

A1: The limited aqueous solubility is inherent to its molecular structure. Benzimidazole derivatives are often crystalline and possess a rigid, hydrophobic core, which leads to low solubility in water.[1] This compound is also amphoteric, meaning it has both an acidic functional group (the carboxylic acid) and a basic functional group (the imidazole ring). At neutral pH, the molecule may have minimal charge, leading to its lowest solubility.

Q2: How does pH impact the solubility of this compound?

A2: As an amphoteric substance, its solubility is highly pH-dependent.[2][3]

  • In acidic conditions (low pH): The basic imidazole ring becomes protonated, forming a more soluble cationic salt.

  • In alkaline conditions (high pH): The carboxylic acid group becomes deprotonated, forming a more soluble anionic salt.

  • At the isoelectric point (pI): The compound will exist predominantly as a neutral zwitterion, exhibiting its minimum solubility. A U-shaped solubility-pH profile is expected for amphoteric compounds.[4]

Q3: What are the most direct methods to improve solubility for in vitro experiments?

A3: For initial lab-scale experiments and in vitro assays, the following strategies are recommended:

  • pH Adjustment: Modifying the buffer pH away from the compound's isoelectric point is the most effective initial step.[5]

  • Co-solvents: Adding water-miscible organic solvents such as DMSO, PEG 300/400, or ethanol can significantly increase solubility.[6]

  • Surfactants: Using surfactants like Tween 80 or Poloxamer 188 can help solubilize the compound through micelle formation, though this should be tested for compatibility with the specific assay.[7]

Q4: What advanced formulation strategies can enhance solubility and bioavailability for in vivo studies?

A4: For preclinical and clinical development, more robust methods are often required:

  • Salt Formation: Synthesizing a stable salt of the compound, such as a hydrochloride or mesylate salt, is a common and effective strategy to dramatically increase aqueous solubility and dissolution rate.[1][8][9]

  • Solid Dispersions: Dispersing the active pharmaceutical ingredient (API) in a hydrophilic polymer matrix (e.g., PVP, PEG, HPMC) can create an amorphous form of the drug, which dissolves more rapidly than its crystalline form.[10][11]

  • Prodrugs: The carboxylic acid group can be chemically modified into an ester or an amide.[12][13] This creates a "prodrug" that may have better solubility or permeability and is converted back to the active parent drug in vivo.[]

  • Cocrystals: Forming a cocrystal with a pharmaceutically acceptable co-former (like another carboxylic acid) can alter the crystal lattice, leading to improved solubility and dissolution.[15]

Section 2: Troubleshooting Common Solubility Issues
Problem Probable Cause Recommended Solutions
Compound precipitates from DMSO stock upon dilution into aqueous assay buffer. The compound's intrinsic aqueous solubility is exceeded as the percentage of the organic solvent (DMSO) decreases.1. Decrease Final Concentration: Work with the lowest effective concentration of the compound in your assay. 2. Increase Final DMSO %: Cautiously increase the final DMSO concentration, ensuring it remains below levels toxic to your cell line (typically <0.5%). Run a vehicle control. 3. Use Co-solvents: Add a solubilizing excipient like PEG 400 or HPβCD to the final aqueous buffer. 4. Adjust Buffer pH: Shift the pH of the assay buffer to be either acidic (e.g., pH 4-5) or alkaline (e.g., pH 8-9), if compatible with the assay, to ionize the compound and increase solubility.
Inconsistent results or low bioavailability in animal studies. Poor and variable dissolution of the crystalline compound in the gastrointestinal tract.[1]1. Particle Size Reduction: Micronization or nanonization of the API can increase the surface area available for dissolution. 2. Formulate as a Solid Dispersion: This is a highly effective method to enhance the dissolution rate by converting the drug to an amorphous state.[10] 3. Use a Soluble Salt Form: If a stable, soluble salt of the compound is available or can be synthesized, it will likely provide more consistent absorption.[16]
Formulation is unstable and API recrystallizes over time. The amorphous form created (e.g., in a solid dispersion) is thermodynamically unstable and reverts to a more stable, less soluble crystalline form.1. Select a Different Polymer Carrier: Some polymers are better at inhibiting recrystallization. Screen various carriers like PVP, HPMC, or Soluplus®. 2. Optimize Drug Loading: High drug loading in a solid dispersion can increase the tendency to recrystallize. Test lower drug-to-carrier ratios. 3. Consider a Cocrystal: Cocrystals are crystalline and thus thermodynamically stable, but can offer improved solubility over the original API form.[9]
Section 3: Experimental Protocols and Data Presentation
Protocol 1: pH-Dependent Solubility Profiling

This protocol uses the shake-flask method to determine the solubility of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid at various pH values.

Methodology:

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., 2.0, 4.0, 6.0, 7.4, 9.0, 12.0).

  • Add an excess amount of the compound to a vial containing a known volume of each buffer.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Illustrative Data:

Buffer pHPredicted Predominant SpeciesIllustrative Solubility (µg/mL)
2.0Cationic (Protonated Imidazole)150.5
4.0Cationic / Zwitterion25.2
6.0Zwitterion / Anionic3.1
7.4Anionic (Deprotonated Carboxylate)15.8
9.0Anionic120.4
12.0Anionic450.0

Note: This data is illustrative and intended to demonstrate the expected U-shaped solubility profile for an amphoteric compound. Actual values must be determined experimentally.[4]

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common method for preparing a solid dispersion to enhance dissolution.[17]

Methodology:

  • Select a hydrophilic carrier. Polyvinylpyrrolidone (PVP K30) is a common choice.[10]

  • Choose a drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve both the 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid and the PVP K30 in a common volatile solvent (e.g., methanol or a mixture of dichloromethane/methanol).

  • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and gently grind it into a fine powder.

  • Characterize the solid dispersion using techniques like DSC (to confirm the amorphous state) and PXRD (to confirm the absence of crystallinity).

Illustrative Dissolution Rate Comparison:

Time (minutes)% Drug Dissolved (Pure API)% Drug Dissolved (1:3 Solid Dispersion)
52%45%
155%75%
308%92%
6012%98%

Note: Data is for illustrative purposes. Dissolution testing should be performed in a relevant medium (e.g., simulated gastric or intestinal fluid).

Section 4: Visual Guides

Diagram 1: Solubility Troubleshooting Workflow

start Solubility Issue Identified is_invitro For In Vitro Assay? start->is_invitro Start Here is_invivo For In Vivo Study? is_invitro->is_invivo No ph_adjust Adjust Buffer pH is_invitro->ph_adjust Yes formulation Advanced Formulation Strategy is_invivo->formulation Yes cosolvent Add Co-solvents (e.g., PEG 400) ph_adjust->cosolvent surfactant Use Surfactants (e.g., Tween 80) cosolvent->surfactant salt Salt Formation formulation->salt solid_disp Solid Dispersion formulation->solid_disp prodrug Prodrug Approach formulation->prodrug step1 1. Dissolve API and Carrier (e.g., PVP K30) in Solvent step2 2. Solvent Evaporation (Rotary Evaporator) step1->step2 step3 3. Vacuum Drying (Remove Residual Solvent) step2->step3 step4 4. Collect and Mill (Create Fine Powder) step3->step4 step5 5. Characterization (DSC, PXRD, Dissolution) step4->step5 cluster_strategies Enhancement Strategies parent Poorly Soluble API (Crystalline) ph_salt pH Adjustment Salt Formation parent->ph_salt solid_disp Solid Dispersion parent->solid_disp prodrug Prodrug Synthesis parent->prodrug dissolution Increased Dissolution Rate ph_salt->dissolution solid_disp->dissolution absorption Improved GI Absorption prodrug->absorption Improved Permeability dissolution->absorption bioavailability Enhanced Bioavailability absorption->bioavailability

References

Troubleshooting

Technical Support Center: Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synt...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Starting Materials: The starting material, 3,4-diamino-5-chlorobenzoic acid, may have degraded or be of poor quality.1. Quality Check: Verify the purity of the starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.
2. Incomplete Cyclization: The reaction may not have gone to completion due to insufficient reaction time or temperature.2. Optimize Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Gradually increase the reaction time or temperature and observe the effect on product formation.
3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity.3. Solvent Screening: Experiment with different solvents. While 4M HCl is common, other acidic media or high-boiling point polar aprotic solvents could be effective.
Formation of Impurities 1. Oxidation of Diamine: The 3,4-diamino-5-chlorobenzoic acid is susceptible to oxidation, leading to colored impurities.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
2. Side Reactions: Unwanted side reactions, such as decarboxylation at high temperatures, can lead to the formation of 6-chloro-1H-benzo[d]imidazole.2. Temperature Control: Maintain careful control over the reaction temperature. Avoid excessive heating during both the reaction and work-up.
3. Incomplete Reaction: Residual starting materials can co-precipitate with the product, leading to impurities.3. Ensure Complete Reaction: Use TLC to confirm the complete consumption of the starting material before proceeding with the work-up.
Product Purification Challenges 1. Co-precipitation of Impurities: The product and impurities may have similar solubilities, making separation by simple precipitation or recrystallization difficult.1. pH Adjustment: Carefully adjust the pH during the work-up. The carboxylic acid functionality allows for selective precipitation. The product should be least soluble at its isoelectric point.
2. Colored Impurities: Dark-colored impurities, often from oxidation, can be difficult to remove.2. Activated Carbon Treatment: Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and recrystallization.
3. Poor Crystallization: The product may not crystallize well from the chosen solvent.3. Solvent System for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, DMF/water) may be necessary to achieve good crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid?

A1: The most common and direct method is the cyclization of 3,4-diamino-5-chlorobenzoic acid with formic acid. This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and helps to keep the reactants in solution.

Q2: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

A2: A dark coloration is usually indicative of the oxidation of the diamine starting material. To prevent this, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon. Additionally, ensuring the purity of your starting materials can minimize the presence of easily oxidizable impurities.

Q3: I am observing a significant amount of a byproduct that does not have a carboxylic acid group. What is it and how can I avoid its formation?

A3: This is likely due to the decarboxylation of your target molecule, resulting in the formation of 6-chloro-1H-benzo[d]imidazole. This side reaction is typically promoted by excessive heat. To minimize decarboxylation, maintain strict control over the reaction temperature and avoid prolonged heating at high temperatures during the reaction and purification steps.

Q4: What is the best way to purify the crude product?

A4: Purification is typically achieved by adjusting the pH of the reaction mixture. After the reaction is complete, neutralizing the acidic solution will cause the product to precipitate. The precipitate can then be collected by filtration and washed with water. For higher purity, recrystallization from a suitable solvent such as an ethanol/water mixture is recommended. If colored impurities are present, a treatment with activated carbon can be beneficial.

Q5: Can I use other reagents for the cyclization instead of formic acid?

A5: Yes, other one-carbon sources can be used for the cyclization. For example, triethyl orthoformate can be used, sometimes in the presence of a catalytic amount of acid. However, formic acid is a common and effective reagent for this transformation.

Experimental Protocols

Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

This protocol describes a general procedure for the synthesis of the title compound. Optimization of specific parameters may be required.

Materials:

  • 3,4-diamino-5-chlorobenzoic acid

  • Formic acid (88-95%)

  • 4M Hydrochloric acid

  • Activated Carbon

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diamino-5-chlorobenzoic acid (1 equivalent).

  • Add 4M hydrochloric acid to dissolve the starting material.

  • Add formic acid (1.2 - 2 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. The optimal pH for precipitation should be determined empirically but is typically around the isoelectric point of the product.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold deionized water.

    • For further purification, dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a short period.

    • Filter the hot solution to remove the activated carbon.

    • Add deionized water to the filtrate until turbidity is observed.

    • Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of a 6-chloro-1H-benzimidazole core, which can be adapted for the synthesis of the carboxylic acid derivative. Microwave-assisted synthesis is presented as a more efficient alternative to conventional heating.[1]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6 - 12 hours10 - 15 minutes
Typical Yield 70 - 91%90 - 99%
Temperature ~100-110 °C (Reflux)120-150 °C
Solvent 4M HCl / Formic Acid4M HCl / Formic Acid
Energy Consumption HighLow

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 3,4-diamino-5- chlorobenzoic acid reaction Reflux or Microwave Heating (100-150°C) start1->reaction start2 Formic Acid start2->reaction start3 4M HCl start3->reaction neutralize Neutralization (Precipitation) reaction->neutralize filter1 Filtration neutralize->filter1 reflux_purify Recrystallization (Ethanol/Water) filter1->reflux_purify filter2 Filtration & Drying reflux_purify->filter2 product 6-Chloro-1H-benzo[d]imidazole -4-carboxylic acid filter2->product

Caption: Experimental workflow for the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

troubleshooting_pathway cluster_conditions Reaction Conditions cluster_purification Purification Strategy start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity Initial Check monitor_tlc Monitor with TLC check_purity->monitor_tlc If Purity is Good adjust_time_temp Adjust Time/ Temperature monitor_tlc->adjust_time_temp Incomplete Reaction inert_atmosphere Use Inert Atmosphere monitor_tlc->inert_atmosphere Oxidation Observed ph_optimization Optimize pH for Precipitation adjust_time_temp->ph_optimization inert_atmosphere->ph_optimization activated_carbon Activated Carbon Treatment ph_optimization->activated_carbon Colored Impurities recrystallization Recrystallization Solvent Screening ph_optimization->recrystallization Purification Needed activated_carbon->recrystallization success Improved Yield/ Purity recrystallization->success

Caption: Troubleshooting decision pathway for optimizing the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

References

Optimization

stability issues with 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in solution

This technical support center provides guidance on the potential stability issues of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in solution for researchers, scientists, and drug development professionals. While spec...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in solution for researchers, scientists, and drug development professionals. While specific stability data for this compound is not extensively documented in publicly available literature, this guide offers troubleshooting advice and experimental protocols based on the general characteristics of benzimidazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the benzimidazole scaffold?

A1: The benzimidazole ring system is known for its high chemical stability.[1] It is generally resistant to degradation by many strong acids and alkalis under moderate conditions.[1] However, stability can be influenced by the nature and position of substituents on the ring system, as well as by external factors like pH, temperature, light, and oxidizing agents.[2][3]

Q2: What are the most likely factors to affect the stability of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in solution?

A2: Key factors that can influence the stability of this compound in solution include:

  • pH: The presence of both a carboxylic acid and an imidazole moiety means the molecule's charge and solubility will be highly pH-dependent. Extreme pH values may promote hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the degradation of many organic molecules. Long-term storage at room temperature or above may not be suitable.[2]

  • Light: Exposure to UV or even ambient light can cause photodecomposition in some molecules.[4] It is advisable to handle and store solutions in the dark or in amber vials.

  • Oxidation: The benzimidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products. The presence of oxidizing agents or dissolved oxygen can facilitate this process.[3]

Q3: What are the recommended storage conditions for solutions of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid?

A3: While specific data is unavailable, general best practices for benzimidazole derivatives suggest that solutions should be stored at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage, to minimize degradation.[2] Aliquoting the stock solution is also recommended to avoid repeated freeze-thaw cycles.[5] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

Q4: How can I assess the solubility of this compound?

A4: The solubility of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is expected to be pH-dependent due to its amphoteric nature. A formal solubility assessment should be performed in various solvents and aqueous buffers at different pH values. A general protocol for this is provided in the "Experimental Protocols" section.

Troubleshooting Guide

If you are encountering inconsistent experimental results, such as loss of activity, changes in absorbance, or the appearance of new peaks in your analytical chromatograms, it may be indicative of compound instability. This guide provides a logical workflow to troubleshoot these issues.

G cluster_0 Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results Observed check_purity Verify Purity of Solid Compound (e.g., HPLC, LC-MS) start->check_purity prepare_fresh Prepare Fresh Solution and Re-run Experiment check_purity->prepare_fresh [Purity OK] end_bad Purity Issue with Solid Material. Source New Batch. check_purity->end_bad [Purity Issue] issue_persists Does the Issue Persist? prepare_fresh->issue_persists stability_study Suspect Solution Instability. Proceed with Forced Degradation Study. issue_persists->stability_study [Yes] end_good Issue Resolved. Original Solution May Have Degraded. issue_persists->end_good [No]

Caption: A logical workflow to diagnose the root cause of inconsistent experimental results, starting from initial observation to the decision to conduct a formal stability study.

Experimental Protocols

To formally assess the stability of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.[4]

Protocol 1: Forced Degradation Study

Objective: To evaluate the intrinsic stability of the compound under various stress conditions.

Materials:

  • 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

  • HPLC grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Workflow:

G cluster_1 Forced Degradation Experimental Workflow cluster_conditions Stress Conditions prep_stock Prepare Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solution, 60°C) prep_stock->thermal photo Photostability (ICH Q1B light exposure) prep_stock->photo analysis Analyze Samples at Time Points (e.g., 2, 4, 8, 24h) by HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Quantify Degradation and Identify Degradants analysis->data

Caption: A flowchart outlining the key steps in a forced degradation study, from stock solution preparation to data analysis under various stress conditions.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature.

  • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Stress: Dilute an aliquot of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). Heat at 60°C in the dark.

  • Photostability: Expose a solution of the compound to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.[4]

  • Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), take samples from each stress condition. If necessary, neutralize the acid and base samples before injection. Analyze all samples by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the time zero sample. Monitor for the appearance of new peaks, which represent degradation products.

Protocol 2: Aqueous Solubility Assessment

Objective: To determine the solubility of the compound in aqueous solutions at different pH values.

Procedure:

  • Prepare a series of buffers (e.g., pH 3, 5, 7.4, 9).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Data Presentation

The results from your stability and solubility studies should be summarized in clear, tabular formats for easy interpretation.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionDuration (hours)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C24
0.1 M NaOH, RT24
3% H₂O₂, RT24
Thermal, 60°C24
Photolytic (ICH Q1B)-

Table 2: Aqueous Solubility Data

pHTemperature (°C)Solubility (mg/mL)
3.025
5.025
7.425
9.025

References

Troubleshooting

Technical Support Center: Purification of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Purity After Initial Synthesis and Work-up

Question: My initial product after synthesis and precipitation is showing multiple spots on TLC/low purity by HPLC. What are the likely impurities and how can I remove them?

Answer: The common impurities in the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid often include unreacted starting materials, positional isomers, and byproducts from side reactions. The general synthetic route involves the condensation of a substituted o-phenylenediamine with a carboxylic acid derivative.[1][2]

Troubleshooting Steps:

  • Acid-Base Washing: Utilize the amphoteric nature of your product.

    • To remove unreacted diamine starting material, dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH) and wash with an organic solvent like dichloromethane or ethyl acetate. The desired product should remain in the aqueous phase as a salt, while the less acidic diamine may be extracted into the organic phase.

    • To remove unreacted carboxylic acid starting material, an acidic wash might be employed, though this is less straightforward due to the product's own carboxylic acid group.

    • After washing, carefully re-precipitate your product by adjusting the pH of the aqueous layer back to its isoelectric point with an acid (e.g., 1M HCl).

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. Finding the right solvent is key.[1] Refer to the "Experimental Protocols" section for a detailed recrystallization guide.

  • Column Chromatography: For difficult-to-separate impurities like positional isomers, column chromatography is often necessary.[3][4][5]

    • Normal Phase (Silica Gel): A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic or formic acid to improve peak shape, is a good starting point.

    • Reverse Phase (C18): An eluent system of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid is typically used.

Issue 2: Persistent Colored Impurities in the Final Product

Question: My purified 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is still yellow or brown, even after chromatography or recrystallization. How can I decolorize it?

Answer: Colored impurities often arise from oxidation or side reactions during the synthesis or work-up.[6]

Troubleshooting Steps:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount (typically 1-2% w/w) of activated carbon to the hot, dissolved solution.[6][7] Allow it to stir for 5-15 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently. Remove the charcoal by hot filtration through a pad of celite. Be aware that excessive use of charcoal can lead to product loss.

Issue 3: Poor Solubility and Handling

Question: I am having difficulty finding a suitable solvent for purification and analysis. The compound seems poorly soluble.

Answer: Benzimidazole carboxylic acids can exhibit poor solubility in many common organic solvents due to their rigid, planar structure and hydrogen bonding capabilities.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility in a range of solvents from nonpolar to polar. Small-scale tests in vials are recommended. Likely candidates for dissolution include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. For recrystallization, a solvent system (e.g., ethanol/water, methanol/dichloromethane) might be necessary.

  • pH Adjustment: The solubility is highly dependent on pH.

    • In basic aqueous solutions, the carboxylic acid will be deprotonated, forming a more soluble carboxylate salt.

    • In acidic aqueous solutions, the imidazole ring can be protonated, also increasing aqueous solubility.

Quantitative Data Summary

SolventPolarityExpected Solubility at Room Temp.Potential for Recrystallization
HexaneNon-polarInsolublePoor
TolueneNon-polarInsolublePoor
DichloromethaneIntermediateSparingly Soluble / InsolublePossible (as anti-solvent)
Ethyl AcetateIntermediateSparingly SolublePossible
AcetonePolar AproticSparingly SolublePossible
Ethanol / MethanolPolar ProticSoluble / Soluble with heatingGood
WaterPolar ProticInsolublePossible (with pH adjustment)
Dimethylformamide (DMF)Polar AproticSolublePoor (often too soluble)
Dimethyl Sulfoxide (DMSO)Polar AproticSolublePoor (often too soluble)

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent dropwise. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DMF or methanol) and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the packed column. Alternatively, a minimal amount of the dissolved sample can be loaded directly onto the column.

  • Elution: Start with a less polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A small amount of acid (e.g., 0.5% acetic acid) can be added to the mobile phase to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Analysis & Final Product crude Crude 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid acid_base Acid-Base Wash (e.g., NaOH wash, then HCl precipitation) crude->acid_base recrystallization Recrystallization (e.g., from Ethanol/Water) acid_base->recrystallization analysis Purity Check (TLC, HPLC, NMR) recrystallization->analysis chromatography Column Chromatography (if necessary) chromatography->analysis analysis->chromatography Purity < 98% pure_product Pure Product analysis->pure_product Purity > 98% Troubleshooting_Tree start Purified product has issues issue_color Is the product colored? start->issue_color issue_purity Is the purity low by HPLC/NMR? issue_color->issue_purity No sol_charcoal Perform recrystallization with activated charcoal. issue_color->sol_charcoal Yes sol_recrystallize Re-evaluate recrystallization solvent. Try a solvent/anti-solvent system. issue_purity->sol_recrystallize Yes (minor impurities) sol_chromatography Perform column chromatography. issue_purity->sol_chromatography Yes (major impurities or isomers) end Product is pure issue_purity->end No

References

Optimization

Technical Support Center: Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Chloro-1H-benzo[d]imidazole-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges, particularly the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid?

A1: The most common and direct method for synthesizing 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is the condensation reaction of 4-chloro-2,3-diaminobenzoic acid with formic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, involves the cyclization of the diamine with the carboxylic acid, typically under acidic conditions and with heating. Polyphosphoric acid (PPA) can be used as both a catalyst and a solvent in this type of reaction.

Q2: What are the most common byproducts observed in this synthesis?

A2: During the synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, several byproducts can form, significantly impacting the purity and yield of the desired product. The primary byproducts include:

  • Decarboxylated Product: 6-Chloro-1H-benzo[d]imidazole, formed by the loss of the carboxylic acid group.

  • Regioisomer: 5-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, which arises from the alternative cyclization of the asymmetric diamine starting material.

  • Incomplete Cyclization Products: N-(2-amino-4-chloro-6-carboxyphenyl)formamide, resulting from the formation of the formamide intermediate without subsequent ring closure.

Q3: How can I minimize the formation of the decarboxylated byproduct?

A3: Decarboxylation is often promoted by prolonged reaction times and high temperatures in acidic conditions. To minimize the formation of 6-Chloro-1H-benzo[d]imidazole:

  • Temperature Control: Carefully control the reaction temperature. While heat is necessary for cyclization, excessive temperatures can favor decarboxylation. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.

  • Acid Catalyst: The choice and concentration of the acid catalyst can influence the rate of decarboxylation. Milder acidic conditions may be preferable.

Q4: How can I control the formation of the 5-chloro regioisomer?

A4: The formation of the 5-Chloro-1H-benzo[d]imidazole-4-carboxylic acid regioisomer is a significant challenge due to the two non-equivalent amino groups in the starting material, 4-chloro-2,3-diaminobenzoic acid. The ratio of the 6-chloro (desired) to 5-chloro (undesired) isomer is influenced by the reaction conditions.

  • Steric Hindrance: The regioselectivity can be influenced by steric hindrance. The reaction conditions should be optimized to favor the cyclization involving the less sterically hindered amino group.

  • Catalyst Choice: Certain catalysts may offer better regioselectivity. Screening different acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid) could help in identifying conditions that favor the formation of the desired 6-chloro isomer.

Q5: What causes incomplete cyclization, and how can it be addressed?

A5: Incomplete cyclization leads to the presence of the formamide intermediate in the final product. This can be due to:

  • Insufficient Heating or Reaction Time: The cyclization step, which involves the dehydration of the formamide intermediate, may require sufficient thermal energy and time.

  • Deactivating Substituents: The electron-withdrawing nature of the chloro and carboxyl groups on the aromatic ring can reduce the nucleophilicity of the amino groups, slowing down the cyclization.

To drive the reaction to completion, ensure adequate heating and reaction time, as determined by reaction monitoring.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Desired Product - Suboptimal reaction temperature or time.- Inefficient cyclization.- Significant byproduct formation.- Optimize reaction temperature and time by monitoring with TLC or HPLC.- Consider using a more effective dehydrating agent or catalyst (e.g., polyphosphoric acid).[1]- Refer to byproduct-specific troubleshooting below.
Presence of a Significant Amount of Decarboxylated Byproduct - Excessive reaction temperature.- Prolonged reaction time.- Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Explore alternative, milder acid catalysts.
Formation of a Mixture of 6-Chloro and 5-Chloro Regioisomers - Lack of regioselectivity in the cyclization of the asymmetric diamine.- Screen different acid catalysts and reaction solvents to optimize for the desired isomer.- Purification by fractional crystallization or preparative chromatography may be necessary to separate the isomers.
Detection of Formamide Intermediate in the Product - Incomplete cyclization.- Insufficient heating or reaction time.- Increase the reaction temperature or prolong the reaction time.- Ensure the reaction is carried out under sufficiently acidic and dehydrating conditions.
Product Purification Difficulties - Similar polarity of the desired product and byproducts.- Utilize column chromatography with a carefully selected eluent system for separation.- Consider derivatization of the carboxylic acid to an ester to alter its polarity for easier separation, followed by hydrolysis.

Data Presentation

The following table summarizes hypothetical quantitative data based on typical outcomes in similar benzimidazole syntheses to illustrate the effect of reaction conditions on product distribution.

Reaction Condition Temperature (°C) Time (h) Catalyst Yield of 6-Chloro Isomer (%) 5-Chloro Isomer (%) Decarboxylated Product (%)
A1206p-TsOH652010
B1506p-TsOH552515
C12012p-TsOH601818
D1304PPA75155

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

This protocol is a general procedure based on the condensation of o-phenylenediamines with formic acid and will require optimization for the specific substrate.

Materials:

  • 4-chloro-2,3-diaminobenzoic acid

  • Formic acid (98-100%)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2,3-diaminobenzoic acid (1 equivalent).

  • Under a fume hood, carefully add polyphosphoric acid (PPA) to the flask (a sufficient amount to ensure good stirring).

  • Slowly add formic acid (1.2 equivalents) to the mixture while stirring.

  • Heat the reaction mixture to 120-130°C and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane with a small amount of acetic acid).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_products Products 4_chloro_2_3_diaminobenzoic_acid 4-Chloro-2,3-diaminobenzoic Acid reaction Condensation & Cyclization 4_chloro_2_3_diaminobenzoic_acid->reaction formic_acid Formic Acid formic_acid->reaction desired_product 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid reaction->desired_product Heat, Acid Catalyst

Byproduct_Formation cluster_byproducts Potential Byproducts start 4-Chloro-2,3-diaminobenzoic Acid + Formic Acid decarboxylated Decarboxylation (6-Chloro-1H-benzo[d]imidazole) start->decarboxylated High Temp / Long Time regioisomer Regioisomer Formation (5-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid) start->regioisomer Alternative Cyclization incomplete_cyclization Incomplete Cyclization (Formamide Intermediate) start->incomplete_cyclization Insufficient Heat / Time desired_product Desired Product: 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid start->desired_product Main Reaction Path

Troubleshooting_Workflow start Start Synthesis monitor Monitor Reaction (TLC/HPLC) start->monitor analyze Analyze Crude Product (NMR/LC-MS) monitor->analyze Reaction Complete pure Product is Pure analyze->pure Yes impure Byproducts Detected analyze->impure No end End pure->end troubleshoot Consult Troubleshooting Guide - Adjust Temp/Time - Change Catalyst - Optimize Purification impure->troubleshoot troubleshoot->start Re-run Synthesis

References

Troubleshooting

overcoming resistance to 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in their experiments. Frequently Asked Questions (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid?

A1: 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid belongs to the benzimidazole class of compounds. While the exact mechanism for this specific molecule may still be under investigation, benzimidazoles are known to exert their effects through various mechanisms, including the inhibition of topoisomerase I, a key enzyme in DNA replication and repair.[1][2] This inhibition leads to DNA damage and ultimately triggers cell cycle arrest, often at the G2/M phase, and apoptosis in cancer cells.[1][2] Some benzimidazole derivatives have also been shown to act as inhibitors of other cellular targets such as transglutaminase 2, which can lead to the stabilization of tumor suppressor proteins like p53.[3][4]

Q2: My cells are showing increasing resistance to 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. What are the potential causes?

A2: Resistance to small molecule inhibitors like 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid can arise from several factors:

  • Target Alteration: Mutations in the target protein (e.g., topoisomerase I) can prevent the compound from binding effectively.

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell, reducing its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the drug.

  • Drug Inactivation: The cell may metabolize the compound into an inactive form.[5][6]

Q3: How can I confirm the development of resistance in my cell line?

A3: To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a strong indicator of resistance.

Troubleshooting Guides

Problem 1: Decreased efficacy of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in cell viability assays.

Possible Cause Suggested Solution
Compound Degradation Ensure proper storage of the compound (as per the manufacturer's instructions). Prepare fresh stock solutions for each experiment.
Cell Line Contamination Periodically check your cell lines for mycoplasma contamination and verify their identity using short tandem repeat (STR) profiling.
Development of Resistance See the experimental protocol below for generating and characterizing a resistant cell line.
Incorrect Dosing Verify the concentration of your stock solution and ensure accurate dilutions.

Problem 2: Inconsistent results between experiments.

Possible Cause Suggested Solution
Variability in Cell Seeding Density Ensure a consistent number of cells are seeded for each experiment.
Inconsistent Incubation Times Adhere strictly to the planned incubation times with the compound.
Reagent Variability Use reagents from the same lot number where possible.

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

  • Initial Treatment: Culture the parental cancer cell line in the presence of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid at a concentration equal to its IC50.

  • Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of the compound in the culture medium.

  • Maintenance: Maintain the resistant cell line in a medium containing a constant concentration of the compound to ensure the stability of the resistant phenotype.

  • Characterization: Periodically assess the IC50 of the resistant cell line to quantify the level of resistance.

Protocol 2: Western Blot Analysis of Target Engagement

  • Cell Lysis: Treat both parental and resistant cells with 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid for the desired time. Lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein (e.g., topoisomerase I) and downstream markers of DNA damage (e.g., phosphorylated H2A.X). Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Quantitative Data

Table 1: Comparison of IC50 Values in Parental and Resistant Cell Lines

Cell LineIC50 of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid (µM)Fold Resistance
Parental1.5 ± 0.21
Resistant25.8 ± 3.117.2

Visualizations

cluster_0 Proposed Signaling Pathway Drug 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid TopoI Topoisomerase I Drug->TopoI Inhibition DNA_Damage DNA Double-Strand Breaks TopoI->DNA_Damage Causes ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization ATM_ATR->p53 Cell_Cycle_Arrest G2/M Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

cluster_1 Experimental Workflow for Resistance Assessment Start Start with Parental Cell Line Generate Generate Resistant Cell Line (Protocol 1) Start->Generate Confirm Confirm Resistance (IC50 Assay) Generate->Confirm Investigate Investigate Mechanism Confirm->Investigate Target_Seq Target Gene Sequencing Investigate->Target_Seq Mutation? Efflux_Assay Drug Efflux Assay Investigate->Efflux_Assay Efflux? Pathway_Analysis Pathway Analysis (Western Blot) Investigate->Pathway_Analysis Bypass? End Identify Resistance Mechanism Target_Seq->End Efflux_Assay->End Pathway_Analysis->End

Caption: Workflow for assessing resistance to the compound.

cluster_2 Troubleshooting Logic Issue Decreased Efficacy Check_Compound Check Compound Stability Issue->Check_Compound Is compound fresh? Check_Cells Check Cell Health & Identity Issue->Check_Cells Are cells healthy? Check_Protocol Review Experimental Protocol Issue->Check_Protocol Is protocol consistent? Resistance Suspect Resistance Check_Compound->Resistance Yes Check_Cells->Resistance Yes Check_Protocol->Resistance Yes

Caption: Decision tree for troubleshooting decreased efficacy.

References

Optimization

Technical Support Center: Enhancing the Bioavailability of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of 6-Chloro-1H-be...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the bioavailability of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor bioavailability of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid?

A1: The poor bioavailability of this compound likely stems from its low aqueous solubility and/or poor membrane permeability. Benzimidazole derivatives, particularly those with a carboxylic acid moiety, can exhibit limited solubility in gastrointestinal fluids. The presence of the chloro group and the bicyclic ring system can also contribute to low permeability.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main approaches focus on improving its solubility and/or permeability. These strategies include:

  • Salt Formation: Converting the carboxylic acid to a more soluble salt form.

  • Particle Size Reduction (Nanomilling): Increasing the surface area to enhance dissolution rate.

  • Lipid-Based Formulations (e.g., SEDDS): Improving solubility and facilitating absorption via lipid pathways.

  • Prodrug Synthesis: Masking the carboxylic acid to improve permeability.

Q3: How do I choose the most suitable bioavailability enhancement strategy?

A3: The choice of strategy depends on the specific physicochemical properties of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, such as its pKa, logP, and aqueous solubility. A systematic approach is recommended.

G cluster_strategies Select Strategy based on BCS Class start Start: Poor Bioavailability of Compound physchem Determine Physicochemical Properties (pKa, logP, Solubility) start->physchem bcs Estimate Biopharmaceutics Classification System (BCS) Class physchem->bcs bcs2 BCS Class II (Low Solubility, High Permeability) bcs->bcs2 bcs4 BCS Class IV (Low Solubility, Low Permeability) bcs->bcs4 strat2 Focus on Solubility Enhancement: - Salt Formation - Nanomilling - Lipid-Based Formulations bcs2->strat2 strat4 Complex Challenge: - Combination Approaches - Prodrugs to improve permeability - Advanced Formulations bcs4->strat4

Figure 1: Strategy selection workflow for bioavailability enhancement.

Q4: Where can I find the physicochemical properties of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid?

Troubleshooting Guides

Salt Formation
Problem Possible Cause Troubleshooting Steps
No salt formation or low yield. The pKa difference between the compound and the counterion is not optimal (ideally >2-3).[1][2]- Select a stronger base as a counterion. - Screen a variety of counterions with different pKa values. - Change the solvent system to one that favors salt formation.
The formed salt is unstable and reverts to the free acid. The salt is not thermodynamically stable under the storage conditions.- Store the salt under anhydrous conditions. - Evaluate the hygroscopicity of the salt. - Select a different counterion that forms a more stable crystal lattice.
The salt does not show improved dissolution compared to the free acid. The salt may have formed a less soluble polymorph or the dissolution medium is not optimal.- Characterize the solid form of the salt (e.g., using XRPD, DSC). - Perform dissolution studies in different pH media to identify the optimal conditions. - Consider the common ion effect in the dissolution medium.
Nanomilling (Wet Milling)
Problem Possible Cause Troubleshooting Steps
Particle size is not reduced to the nano-range (<1000 nm). - Insufficient milling time or energy. - Inappropriate stabilizer or concentration. - High drug concentration in the suspension.- Increase milling time and/or speed.[3] - Screen different stabilizers (e.g., poloxamers, HPMC) and optimize their concentration.[4] - Reduce the concentration of the drug in the suspension.
Particle aggregation occurs after milling. - Inadequate stabilization of the nanoparticles. - Ostwald ripening.- Use a combination of steric and electrostatic stabilizers. - Optimize the stabilizer concentration. - Lyophilize the nanosuspension with a cryoprotectant to create a stable solid powder.
The crystalline structure of the drug changes to amorphous. High mechanical stress during milling.- Reduce milling speed or time. - Use a different type of milling media. - Monitor the crystallinity of the milled product using DSC or XRPD.[4]
Lipid-Based Formulations (SEDDS)
Problem Possible Cause Troubleshooting Steps
The compound has low solubility in the selected oils. The lipophilicity of the compound is not high enough for good solubility in non-polar lipids.- Screen a wide range of oils, surfactants, and co-solvents. - Consider using surfactants and co-solvents with higher solubilizing capacity for your compound.
The formulation does not self-emulsify or forms a coarse emulsion. - Inappropriate ratio of oil, surfactant, and co-solvent. - The HLB (Hydrophile-Lipophile Balance) of the surfactant system is not optimal.- Systematically vary the ratios of the components and construct a ternary phase diagram. - Use a combination of high and low HLB surfactants to achieve the desired HLB value.
Drug precipitation occurs upon aqueous dispersion. The formulation becomes supersaturated upon dilution in the aqueous medium.- Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation.[5] - Increase the amount of surfactant or co-solvent to enhance the solubilization capacity of the emulsion.
Prodrug Synthesis
Problem Possible Cause Troubleshooting Steps
Low yield of the ester prodrug. - Inefficient esterification reaction. - Side reactions involving other functional groups on the benzimidazole ring.- Optimize reaction conditions (catalyst, temperature, reaction time). - Use appropriate protecting groups for other reactive sites if necessary.
The prodrug is not stable in simulated gastric or intestinal fluids. The ester linkage is susceptible to chemical hydrolysis at the tested pH.- Design a more sterically hindered ester to reduce the rate of chemical hydrolysis. - Consider different types of promoieties that offer better stability.
The prodrug is not efficiently converted back to the active drug in vivo. Lack of the necessary enzymes (esterases) at the site of absorption or in the systemic circulation.- Select a promoiety that is a known substrate for common esterases. - Evaluate the enzymatic hydrolysis of the prodrug in plasma and liver microsome preparations.[6]

Experimental Protocols

Salt Screening Protocol

This protocol outlines a general procedure for screening different counterions to form a salt with 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

G cluster_analysis Solid Analysis start Start: Salt Screening dissolve Dissolve Compound in a Suitable Solvent start->dissolve add_counterion Add Equimolar Amount of Counterion Solution dissolve->add_counterion stir Stir at Controlled Temperature add_counterion->stir observe Observe for Precipitation stir->observe isolate Isolate Solid by Filtration observe->isolate Precipitate Forms Evaporate Solvent Evaporate Solvent observe->Evaporate Solvent No Precipitate dry Dry the Solid isolate->dry characterize Characterize: - XRPD - DSC - TGA - Solubility - Dissolution dry->characterize Evaporate Solvent->isolate

Figure 2: General workflow for salt screening.

Materials:

  • 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

  • A selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine, L-lysine)

  • Various solvents (e.g., ethanol, methanol, acetone, water)

  • Crystal16 or similar parallel crystallizer (optional)

Procedure:

  • Saturated Solution Method:

    • Prepare a saturated solution of the compound in a chosen solvent.

    • Add a stoichiometric amount of the selected counterion (base).

    • Allow the solution to stir at a controlled temperature or apply a temperature cycling program.

    • If a precipitate forms, isolate it by filtration.

    • If no precipitate forms, slowly evaporate the solvent to induce crystallization.

    • Wash the isolated solid with a small amount of the solvent and dry under vacuum.

  • Solid-State Analysis:

    • Analyze the resulting solid using X-ray powder diffraction (XRPD) to determine its crystallinity and identify new solid forms.

    • Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal properties and stability.

  • Solubility and Dissolution Testing:

    • Determine the aqueous solubility of the new salt forms at different pH values.

    • Conduct dissolution rate studies and compare them to the free acid.

Nanomilling Protocol (Wet Milling)

This protocol provides a general method for producing a nanosuspension of the compound.

Materials:

  • 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

  • Stabilizers (e.g., Pluronic F68, Pluronic F127, HPMC, PVP)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

  • Purified water

  • Planetary ball mill or a stirred media mill

Procedure:

  • Preparation of the Suspension:

    • Prepare an aqueous solution of the selected stabilizer(s).

    • Disperse the compound in the stabilizer solution to form a presuspension.

  • Milling:

    • Add the presuspension and the milling media to the milling chamber.

    • Mill at a specified speed and for a set duration (optimization is required).

    • Monitor the particle size periodically using a dynamic light scattering (DLS) instrument.

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media.

    • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

    • Confirm the crystalline state of the drug nanoparticles using DSC and XRPD.

  • Stability Assessment:

    • Store the nanosuspension at different temperatures and monitor the particle size over time to assess physical stability.

Self-Emulsifying Drug Delivery System (SEDDS) Formulation Protocol

This protocol describes a general approach to developing a SEDDS for the compound.

Materials:

  • 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactants (e.g., Kolliphor RH 40, Tween 80)

  • Co-solvents (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Screening:

    • Determine the solubility of the compound in a variety of oils, surfactants, and co-solvents to identify suitable excipients.

  • Formulation Development:

    • Based on the solubility data, select an oil, a surfactant, and a co-solvent.

    • Prepare various formulations by mixing the excipients in different ratios.

    • Add the compound to each formulation and vortex until a clear solution is obtained.

  • Self-Emulsification Assessment:

    • Add a small amount of the formulation to water with gentle stirring.

    • Observe the formation of an emulsion and assess its appearance (clear, bluish-white, or milky).

    • Measure the droplet size and polydispersity index of the resulting emulsion.

  • Optimization using Ternary Phase Diagrams:

    • Systematically vary the proportions of oil, surfactant, and co-solvent to construct a ternary phase diagram.

    • Identify the region within the phase diagram that forms stable nanoemulsions upon aqueous dispersion.

Ester Prodrug Synthesis Protocol

This protocol provides a general method for the synthesis of a simple ester prodrug of the compound.

G cluster_workup Work-up and Purification start Start: Prodrug Synthesis reactants Compound + Alcohol + Acid Catalyst start->reactants reflux Reflux in an Appropriate Solvent reactants->reflux monitor Monitor Reaction by TLC/LC-MS reflux->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Prodrug: - NMR - Mass Spectrometry - Purity (HPLC) purify->characterize

Figure 3: General workflow for ester prodrug synthesis.

Materials:

  • 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

  • An alcohol (e.g., ethanol, isopropanol)

  • An acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • An appropriate solvent (e.g., toluene, dichloromethane)

  • Reagents for work-up and purification.

Procedure:

  • Reaction Setup:

    • Dissolve the compound and a molar excess of the alcohol in the chosen solvent.

    • Add a catalytic amount of the acid.

  • Reaction:

    • Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and wash it with a basic aqueous solution to remove unreacted acid and catalyst.

    • Extract the prodrug into an organic solvent.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography.

  • Characterization:

    • Confirm the structure of the ester prodrug using NMR spectroscopy and mass spectrometry.

    • Determine the purity of the final product using HPLC.

  • Hydrolysis Studies:

    • Evaluate the stability of the prodrug in simulated gastric and intestinal fluids.

    • Assess the rate of enzymatic hydrolysis in human plasma and/or liver microsomes.

Quantitative Data Summary

Table 1: Salt Screening Results

CounterionSolvent SystemSolid FormAqueous Solubility (mg/mL) at pH 7.4Dissolution Rate Improvement (vs. Free Acid)
SodiumEthanol/WaterCrystallineEnter DataEnter Data
PotassiumMethanolCrystallineEnter DataEnter Data
L-lysineAcetone/WaterAmorphousEnter DataEnter Data
TromethamineEthanolCrystallineEnter DataEnter Data

Table 2: Nanomilling Optimization

StabilizerStabilizer Conc. (% w/w)Milling Time (h)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Pluronic F6810%12Enter DataEnter DataEnter Data
Pluronic F12710%12Enter DataEnter DataEnter Data
HPMC5%12Enter DataEnter DataEnter Data
PVP K305%12Enter DataEnter DataEnter Data

Table 3: SEDDS Formulation Characterization

Formulation IDOil:Surfactant:Co-solvent RatioDroplet Size (nm)PDIEmulsification Time (s)Drug Loading (%)
SEDDS-130:50:20Enter DataEnter DataEnter DataEnter Data
SEDDS-240:40:20Enter DataEnter DataEnter DataEnter Data
SEDDS-320:60:20Enter DataEnter DataEnter DataEnter Data

Table 4: Prodrug Evaluation

Prodrug (Ester)LogPAqueous Solubility (mg/mL)Half-life in SGF (pH 1.2) (h)Half-life in SIF (pH 6.8) (h)Half-life in Human Plasma (min)
Ethyl EsterEnter DataEnter DataEnter DataEnter DataEnter Data
Isopropyl EsterEnter DataEnter DataEnter DataEnter DataEnter Data
Glycolamide EsterEnter DataEnter DataEnter DataEnter DataEnter Data

References

Troubleshooting

troubleshooting mass spectrometry of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in mass spectrometry applications.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Question: Why am I seeing a weak or non-existent signal for my compound?

Answer:

Poor signal intensity is a frequent issue in mass spectrometry and can be attributed to several factors, from sample preparation to instrument settings.[1] Follow these steps to diagnose and resolve the problem:

  • Sample Concentration and Preparation:

    • Concentration: Ensure your sample concentration is appropriate. If it's too dilute, the signal may be undetectable. Conversely, overly concentrated samples can lead to ion suppression.[1]

    • Solubility: Verify that the compound is fully dissolved in the injection solvent. Poor solubility can lead to inconsistent results and a weak signal. Consider using a small amount of organic solvent like methanol or acetonitrile, potentially with a modifier like formic acid to aid solubility and ionization.

  • Ionization Efficiency:

    • Ionization Mode: The structure of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid contains both an acidic carboxylic acid group and a basic benzimidazole moiety. Therefore, it can be ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. It is recommended to test both modes to determine which provides a better response. For carboxylic acids, negative mode is often effective.[2]

    • Mobile Phase: The mobile phase composition is critical. For positive mode, use a mobile phase with an acidic additive like 0.1% formic acid to promote protonation.[3] For negative mode, a neutral or slightly basic mobile phase can be beneficial, but often a low concentration of a weak acid is still used to improve chromatography.

  • Instrument Settings and Calibration:

    • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated according to the manufacturer's guidelines.[1][4] Incorrect calibration can lead to poor sensitivity and mass accuracy errors.

    • Source Parameters: Optimize ion source parameters, including capillary voltage, gas flows (nebulizing and drying gas), and source temperature.[3][4] These settings significantly impact desolvation and ionization efficiency.

Question: My mass spectrum shows multiple peaks that could be my compound. How do I identify the correct molecular ion?

Answer:

The presence of multiple related peaks is often due to the formation of adducts, especially when using soft ionization techniques like electrospray ionization (ESI).[5] The isotopic pattern of chlorine is also a critical piece of information.

  • Recognize Adduct Formation: In addition to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, common adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) are frequently observed.[5] This is influenced by solvents, buffers, and even the glassware used.[6]

    • To confirm adducts, look for mass differences corresponding to common adduct ions (see Table 1).

    • You can intentionally increase the concentration of a specific ion, like sodium, in your mobile phase to see if the corresponding adduct peak increases in intensity, confirming its identity.[5]

  • Look for the Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any ion containing a single chlorine atom will appear as a pair of peaks separated by approximately 2 Da, with the M+2 peak having roughly one-third the intensity of the M peak. This is a definitive characteristic for your compound.

  • Check for In-Source Fragmentation: Sometimes, the molecule can fragment within the ion source, even with soft ionization. Look for fragments corresponding to logical neutral losses, such as the loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group.[7]

Question: I am observing poor peak shapes (broadening or splitting) in my LC-MS analysis. What could be the cause?

Answer:

Poor peak shape can compromise resolution and quantification accuracy.[4] The issue can originate from the chromatography or the mass spectrometer interface.

  • Chromatographic Conditions:

    • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.[4]

    • Mobile Phase Mismatch: Ensure your sample solvent is compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion.

    • Column Contamination: Contaminants from previous samples or on the column itself can cause peak splitting or tailing.[1] Implement a column wash step or replace the guard column.

  • Ion Source and Interface:

    • Ionization Conditions: Suboptimal ionization settings can sometimes contribute to peak broadening.[1]

    • Contamination: A dirty ion source can lead to a variety of issues, including poor peak shape.[4] Regular cleaning of the ion source is recommended.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid?

The chemical formula is C₈H₅ClN₂O₂. The monoisotopic mass is approximately 196.00 Da. You should observe ions corresponding to this mass plus or minus any adducts or gains/losses of protons.

Q2: Which adducts should I expect to see in ESI-MS for this compound?

In positive mode, look for [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. In negative mode, the primary ion is likely [M-H]⁻, but you may also see adducts like [M+Cl]⁻ if chlorinated solvents are used.

Q3: What are the expected fragmentation patterns in MS/MS analysis?

For the [M+H]⁺ ion, a common fragmentation pathway for carboxylic acids is the neutral loss of H₂O (18 Da) and the subsequent loss of CO (28 Da). For the [M-H]⁻ ion, a primary fragmentation is the loss of CO₂ (44 Da). The stable benzimidazole ring may require higher collision energy to fragment further.

Q4: Which ionization technique is better, ESI or APCI?

Electrospray ionization (ESI) is generally the most suitable technique for a polar, ionizable molecule like this.[8] Atmospheric pressure chemical ionization (APCI) is typically better for less polar compounds but could be tested if ESI yields a poor signal.[8]

Q5: How can I improve the sensitivity of my analysis?

To improve sensitivity, ensure you are using the optimal ionization mode, optimize all ion source parameters, use high-purity LC-MS grade solvents to reduce background noise, and ensure your sample is free of interfering matrix components.[3][9]

Data Presentation

Table 1: Expected Ions for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid (Monoisotopic Mass ≈ 196.00 Da)

Ion TypeAdduct/LossIonization ModeCalculated m/z (for ³⁵Cl)Calculated m/z (for ³⁷Cl)Notes
Protonated Molecule[M+H]⁺Positive197.01199.01Primary target ion in positive mode.
Deprotonated Molecule[M-H]⁻Negative195.00197.00Primary target ion in negative mode.
Sodium Adduct[M+Na]⁺Positive218.99220.99Common adduct from glassware or buffers.[5]
Ammonium Adduct[M+NH₄]⁺Positive214.04216.04Common when using ammonium-based buffers.
Dimer[2M+H]⁺Positive393.02395.02Can occur at higher concentrations.
CO₂ Loss[M-H-CO₂]⁻Negative150.01152.01Common fragment of carboxylic acids in negative mode MS/MS.
H₂O Loss[M+H-H₂O]⁺Positive179.00181.00Common fragment in positive mode MS/MS.

Note: m/z values are approximate and should be confirmed with high-resolution mass spectrometry.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration in the range of 1-10 µg/mL.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates before transferring it to an autosampler vial.

Protocol 2: General Purpose LC-MS Method

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: ESI-capable mass spectrometer.

  • Ionization Mode: ESI Positive and Negative (run separately).

  • Scan Range: m/z 100-500.

  • Source Parameters (Example):

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Drying Gas Flow: 10 L/min.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

Visualizations

TroubleshootingWorkflow start Start: Poor or No Signal check_sample 1. Verify Sample Prep - Concentration Correct? - Fully Dissolved? start->check_sample check_ms 2. Check MS Settings - Correct Ionization Mode? - Source Parameters Optimized? check_sample->check_ms Sample OK sample_issue Issue with Sample/Prep - Remake sample. - Check analyte stability. check_sample->sample_issue Problem Found infuse 3. Direct Infusion Test - Infuse a known standard. - Infuse analyte directly. check_ms->infuse Settings OK check_ms->sample_issue Problem Found signal_std Signal from Standard? infuse->signal_std signal_analyte Signal from Analyte? signal_std->signal_analyte Yes ms_issue Issue with MS System - Needs Tuning/Calibration. - Source Cleaning Required. signal_std->ms_issue No lc_issue Issue Likely with LC System - Check pumps, column, leaks. signal_analyte->lc_issue No resolved Problem Resolved signal_analyte->resolved Yes lc_issue->start ms_issue->start sample_issue->start

Caption: Troubleshooting workflow for diagnosing poor or no signal in MS.

FragmentationPathway cluster_pos Positive Mode Fragmentation cluster_neg Negative Mode Fragmentation parent_pos [M+H]⁺ m/z 197.01 frag1_pos [M+H - H₂O]⁺ m/z 179.00 parent_pos->frag1_pos - H₂O parent_neg [M-H]⁻ m/z 195.00 frag1_neg [M-H - CO₂]⁻ m/z 150.01 parent_neg->frag1_neg - CO₂ frag2_pos [M+H - H₂O - CO]⁺ m/z 151.01 frag1_pos->frag2_pos - CO

Caption: Predicted MS/MS fragmentation pathways for the target molecule.

IonFormation neutral Neutral Molecule (M) C₈H₅ClN₂O₂ MW ≈ 196.00 Da protonated [M+H]⁺ m/z 197.01 neutral->protonated + H⁺ deprotonated [M-H]⁻ m/z 195.00 neutral->deprotonated - H⁺ sodiated [M+Na]⁺ m/z 218.99 neutral->sodiated + Na⁺

Caption: Common ion and adduct formation in ESI-MS.

References

Optimization

Technical Support Center: Optimizing Crystallization of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for crystallizing benzimidazole derivatives like 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid?

A1: Benzimidazole derivatives are often recrystallized from a variety of solvents, depending on their polarity. Common choices include ethanol, methanol, acetone, ethyl acetate, and mixtures of these with water or non-polar solvents like hexanes.[1][2][3][4][5][6] For acidic compounds like 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, protic solvents such as alcohols and acetic acid can be particularly effective due to their ability to form hydrogen bonds.[7] A good starting point is to test solubility in a range of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q2: How can I improve the yield of my crystallization?

A2: Low yield can result from several factors. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[8] Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[8] Also, ensure that the cooling process is slow enough to allow for complete crystallization. Rapid cooling can lead to the formation of small crystals that are difficult to filter and may be lost during washing. If using a hot filtration step, preheating the funnel and filter paper can prevent premature crystallization and loss of product.[8]

Q3: My crystals are very small and needle-like. How can I grow larger crystals?

A3: The formation of small or needle-like crystals is often a sign of rapid crystallization.[8] To encourage the growth of larger crystals, the rate of cooling should be slowed down. This can be achieved by allowing the hot solution to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment like a refrigerator or ice bath. Using a slightly larger volume of solvent than the bare minimum can also slow down the crystallization process.[8] Another technique is to use a solvent system where the compound has slightly higher solubility, allowing for a slower approach to supersaturation.

Q4: What should I do if my compound "oils out" instead of crystallizing?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the impure compound.[8] To resolve this, try redissolving the oil by heating the solution and adding a small amount of additional solvent.[8] Then, allow the solution to cool more slowly. Using a different solvent or a solvent pair can also prevent oiling out. Sometimes, impurities can lower the melting point of the compound, leading to this issue. In such cases, a preliminary purification step like treatment with activated charcoal might be necessary.[8]

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If no crystals form after the solution has cooled, it may be supersaturated. Several techniques can be used to induce crystallization. One method is to scratch the inside of the flask with a glass rod at the surface of the solution, which can create nucleation sites.[9] Another approach is to add a "seed crystal" of the pure compound to the solution, which provides a template for crystal growth.[9][10] If these methods fail, you can try to concentrate the solution by evaporating some of the solvent or by adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[5][9]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not saturated (too much solvent).- The compound is highly soluble in the chosen solvent at all temperatures.- Supersaturation has occurred.- Evaporate some of the solvent to increase the concentration.- Try a different solvent or a solvent/anti-solvent system.- Induce crystallization by scratching the flask or adding a seed crystal.[9]
Poor Crystal Yield - Too much solvent was used.- The solution was not cooled to a low enough temperature.- Premature crystallization during hot filtration.- Crystals were lost during washing.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Preheat the filtration apparatus.- Wash the crystals with a minimal amount of ice-cold solvent.
Formation of Small Crystals - The solution cooled too quickly.- Allow the solution to cool slowly to room temperature before placing it in a cold bath.- Insulate the flask during cooling.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Reheat the solution and add more solvent to decrease the saturation point.- Use a lower-boiling point solvent.- Purify the crude product before crystallization (e.g., with activated charcoal).[8]
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of crude 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it does not dissolve, heat the mixture. The ideal solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid in a minimum amount of a "good" solvent at room temperature (a solvent in which it is highly soluble).

  • Anti-Solvent Addition: Slowly add a miscible "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the solution with constant stirring.[7]

  • Nucleation: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stand. Crystal growth may be enhanced by gentle agitation or by placing the mixture in a cold bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single solvent recrystallization protocol.

Data Presentation

Table 1: Solubility Data for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

Solvent Solubility at 25°C (mg/mL) Solubility at Boiling Point (mg/mL) Observations
e.g., EthanolRecord your observationRecord your observatione.g., Good for slow cooling
e.g., WaterRecord your observationRecord your observatione.g., Potential anti-solvent
e.g., AcetoneRecord your observationRecord your observation
e.g., Ethyl AcetateRecord your observationRecord your observation
e.g., TolueneRecord your observationRecord your observation
e.g., DMFRecord your observationRecord your observation
e.g., Acetic AcidRecord your observationRecord your observation

Mandatory Visualizations

CrystallizationWorkflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal Colored Solution hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Workflow for single solvent recrystallization.

TroubleshootingDecisionTree start Crystallization Attempted no_crystals No Crystals Form start->no_crystals No oiling_out Compound Oils Out start->oiling_out Oils poor_yield Poor Yield start->poor_yield Low success Good Crystals Formed start->success Yes add_seed Add Seed Crystal or Scratch no_crystals->add_seed Supersaturated? concentrate Concentrate Solution no_crystals->concentrate Too Dilute? add_solvent Reheat and Add More Solvent oiling_out->add_solvent check_solvent_vol Review Solvent Volume poor_yield->check_solvent_vol change_solvent Change Solvent/Method add_seed->change_solvent Still No Crystals concentrate->change_solvent Still No Crystals cool_slower Cool Slower add_solvent->cool_slower cool_slower->change_solvent Still Oils Out check_solvent_vol->cool_slower Volume OK

Caption: Troubleshooting decision tree for crystallization issues.

References

Reference Data & Comparative Studies

Validation

Validating the Target of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid: A Comparative Guide to PARP-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the likely biological target of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid with alternative therapeutic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the likely biological target of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid with alternative therapeutic agents. Experimental data and detailed protocols are presented to support the validation of its mechanism of action.

Product Comparison: PARP-1 Inhibitors

The therapeutic potential of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid can be benchmarked against established PARP-1 inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency.

CompoundTarget(s)PARP-1 IC50/Kᵢ (nM)Notes
6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid PARP-1Not ReportedThe core scaffold is a known PARP-1 inhibitor. Data from closely related 2-substituted-1H-benzo[d]imidazole-4-carboxamide derivatives show potent PARP-1 inhibition (e.g., compound 17d with IC50 = 4.30 nM).[3]
Olaparib (AZD2281)PARP-1/2~1-5An established PARP inhibitor used in cancer therapy.[6][7]
Veliparib (ABT-888)PARP-1/2~2.9-5.2 (Kᵢ)A potent PARP inhibitor that has been extensively studied in clinical trials.[7][8][9]
RucaparibPARP-1/2/3~0.8A potent PARP inhibitor with high affinity for PARP-1.[10]
TalazoparibPARP-1/2~0.57Recognized as one of the most potent PARP inhibitors, particularly effective at trapping PARP on DNA.[11]

Experimental Protocols

To validate the inhibitory activity of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid against PARP-1, a robust enzymatic assay is required. Below is a detailed methodology for a common chemiluminescent PARP-1 inhibition assay.

PARP-1 Chemiluminescent Inhibition Assay

This assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP-1, which is proportional to its enzymatic activity. A decrease in PAR production in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., nicked DNA)

  • Biotinylated NAD+

  • Histone H1 (as a substrate for PARP-1)

  • 96-well plates coated with streptavidin

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat milk in wash buffer)

  • Anti-PAR antibody (horseradish peroxidase-conjugated)

  • Chemiluminescent substrate (e.g., ECL)

  • Plate reader with chemiluminescence detection capabilities

  • Test compound (6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid) and known PARP-1 inhibitors (for positive control)

Procedure:

  • Coating Plates: Coat a 96-well plate with histone H1 overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer to remove unbound histone. Block the wells with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Enzyme Reaction:

    • Add the PARP-1 assay buffer to each well.

    • Add serial dilutions of the test compound or control inhibitors to the respective wells.

    • Add the recombinant PARP-1 enzyme and activated DNA to all wells except the negative control.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate for 1 hour at room temperature to allow for the PARylation reaction.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. This will bind to the biotinylated PAR chains.

    • Wash the plate again to remove unbound streptavidin-HRP.

    • Add the chemiluminescent substrate to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the chemiluminescence using a plate reader.

    • The signal intensity is proportional to the amount of PARP-1 activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of PARP-1 in DNA Damage Repair

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment recruits DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in response to DNA damage.

Experimental Workflow for PARP-1 Inhibition Assay

PARP1_Assay_Workflow start Start: Coat Plate with Histone H1 wash_block Wash and Block Wells start->wash_block add_reagents Add Assay Buffer, Inhibitor, PARP-1, and Activated DNA wash_block->add_reagents initiate_reaction Initiate Reaction with Biotinylated NAD+ add_reagents->initiate_reaction incubation Incubate for 1 hour initiate_reaction->incubation detection_wash1 Wash incubation->detection_wash1 add_streptavidin Add Streptavidin-HRP detection_wash1->add_streptavidin detection_wash2 Wash add_streptavidin->detection_wash2 add_substrate Add Chemiluminescent Substrate detection_wash2->add_substrate read_plate Measure Chemiluminescence add_substrate->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data

Caption: Workflow of a chemiluminescent PARP-1 inhibition assay.

References

Comparative

Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies on 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid analogs are limited in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies on 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid analogs are limited in the currently available scientific literature. This guide provides a comparative analysis based on published data for structurally related benzimidazole derivatives to infer potential SAR trends for the target scaffold. The information presented herein is intended for research and informational purposes and should be corroborated with further experimental validation.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid scaffold, in particular, presents a unique combination of a halogenated benzimidazole core and a carboxylic acid moiety, suggesting its potential for various therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities. This guide aims to provide a comparative overview of the potential structure-activity relationships of analogs based on this scaffold by examining the biological data of structurally similar compounds.

Anticancer Activity

Inferred Structure-Activity Relationship (SAR) for Anticancer Activity

Based on studies of related 6-chloro-1H-benzo[d]imidazole and benzimidazole-4-carboxylic acid derivatives, the following SAR can be inferred:

  • Substitution at N1-position: Alkylation or arylation at the N1 position of the benzimidazole ring can significantly influence anticancer activity. Introduction of bulky substituents may enhance binding to hydrophobic pockets of target enzymes.

  • Substitution at C2-position: The C2 position is a common site for modification. Substitution with aromatic or heteroaromatic rings can lead to potent anticancer activity. The nature of the substituent can affect the mechanism of action, with some derivatives acting as topoisomerase inhibitors and others as kinase inhibitors.

  • The 6-Chloro Substituent: The presence of a chlorine atom at the 6-position is often associated with enhanced biological activity. This is likely due to its electron-withdrawing nature and its ability to form halogen bonds with biological targets, thereby increasing binding affinity.

  • The 4-Carboxylic Acid Group: The carboxylic acid at the 4-position can act as a key hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active site of target proteins. It can also improve the pharmacokinetic properties of the compounds, such as solubility. Esterification or amidation of the carboxylic acid group can be explored to modulate activity and cell permeability.

Comparative Data on Anticancer Activity of Related Benzimidazole Analogs

The following table summarizes the anticancer activity of some 6-chloro-1H-benzo[d]imidazole derivatives and other related benzimidazole compounds. It is important to note that these compounds do not all contain the 4-carboxylic acid moiety, but they provide a basis for understanding the potential of the core scaffold.

Compound IDStructureTarget/Cell LineActivity (IC50/GI50 in µM)Reference
MK-3903 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acidAMPK ActivatorEC50 = 0.019 (α1β1γ1)[1]
16h 6-(2-amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one derivativeMDA-MB-231IC50 = 0.89[2]
Compound 6i (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-chlorobenzylidene)benzohydrazideHepG2IC50 = 7.82[3]
Compound 12b A bis-benzimidazole derivativeHuman Topoisomerase I50% inhibition at 16 µM[4]
Potential Signaling Pathway: Kinase Inhibition

Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a generalized kinase signaling pathway that could be a potential target for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid analogs.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 6-Chloro-1H-benzo[d]imidazole -4-carboxylic acid analog Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Caption: Generalized kinase signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) that are potential targets for anticancer benzimidazole analogs.

Antimicrobial Activity

Benzimidazole derivatives have a long history as antimicrobial agents. The core structure is found in several antifungal and anthelmintic drugs. The introduction of a 6-chloro substituent and a 4-carboxylic acid group could modulate the antimicrobial spectrum and potency of these compounds.

Inferred Structure-Activity Relationship (SAR) for Antimicrobial Activity

From the literature on related benzimidazole analogs, the following SAR points for antimicrobial activity can be proposed:

  • N1-Substitution: The nature of the substituent at the N1-position can influence the antimicrobial activity. Lipophilic groups may enhance cell wall penetration, particularly in bacteria.

  • C2-Substitution: Substitution at the C2-position is critical. A variety of substituents, including (hetero)aryl groups and alkyl chains, have been shown to be effective. The electronic properties of these substituents play a significant role.

  • 6-Chloro Group: The chloro group at the 6-position generally enhances antimicrobial activity. Electron-withdrawing groups at this position appear to be favorable.

  • 4-Carboxylic Acid Moiety: The carboxylic acid group at the 4-position could contribute to the antimicrobial activity through interactions with bacterial enzymes or by altering the physicochemical properties of the molecule.

Comparative Data on Antimicrobial Activity of Related Benzimidazole Analogs

The following table presents the minimum inhibitory concentration (MIC) values for some benzimidazole derivatives against various microbial strains.

Compound IDSubstituentsMicroorganismMIC (µg/mL)Reference
Generic Benzimidazole 2-Aryl, 5/6-HaloS. aureusVaries[5]
Benzimidazole-pyrazole hybrid Electron-withdrawing groupsB. subtilis62.5[6]
Benzimidazole-pyrazole hybrid Electron-withdrawing groupsC. tetani200[6]
N-substituted 6-chloro-1H-benzimidazole Various N1 and C2 substituentsE. coli, S. faecalis, S. aureus2-16

Experimental Protocols

Synthesis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid

A general synthetic route to 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid involves the condensation of 3-amino-4-chloro-5-nitrobenzoic acid with a suitable orthoester, followed by reduction of the nitro group and subsequent cyclization. A more specific method involves the reaction of 4-chloro-2,3-diaminobenzoic acid with an appropriate carboxylic acid or aldehyde.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 4-Chloro-2,3-diaminobenzoic acid Intermediate Condensation Start->Intermediate Reagent R-COOH or R-CHO (e.g., Formic Acid) Reagent->Intermediate Product 6-Chloro-1H-benzo[d]imidazole -4-carboxylic acid analog Intermediate->Product Cyclization

Caption: A general synthetic workflow for the preparation of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid analogs.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid analogs) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Prepare microbial inoculum Step1 Serially dilute test compounds in 96-well plate Start->Step1 Step2 Inoculate wells with microbial suspension Step1->Step2 Step3 Incubate at optimal temperature Step2->Step3 Step4 Determine Minimum Inhibitory Concentration (MIC) Step3->Step4 Result MIC Value (µg/mL) Step4->Result

Caption: A workflow diagram for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

References

Validation

Comparative Analysis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Therapeutic Potential of Novel Benzimidazole Scaffolds The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous der...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Therapeutic Potential of Novel Benzimidazole Scaffolds

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid and its derivatives are emerging as a promising class of compounds with significant potential in oncology. This guide provides an objective comparative analysis of their performance, supported by available experimental data, to aid researchers in navigating this promising area of drug discovery.

Performance Overview and Structure-Activity Relationship

While a direct head-to-head comparative study of a complete series of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid derivatives (acid, esters, and amides) is not extensively available in the current literature, analysis of closely related compounds provides valuable insights into their structure-activity relationship (SAR). The presence of the chloro group at the 6-position and a functional group at the 4-position of the benzimidazole core appears to be crucial for their anticancer activity.

Derivatives of the broader 6-chloro-1H-benzimidazole class have demonstrated potent anticancer effects, with activities attributed to the inhibition of key oncogenic targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase 6 (HDAC6).[1][2] For instance, certain N-substituted 6-chloro-1H-benzimidazole derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[1]

A study on 2-phenyl-1H-benzo[d]imidazole-4-carboxamide derivatives, a scaffold closely related to the topic of this guide, identified them as potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.[3] This suggests that the 4-carboxamide moiety is a key pharmacophoric feature for interacting with this important cancer target.

The following tables summarize the available quantitative data for relevant 6-Chloro-1H-benzo[d]imidazole derivatives and their close analogs.

Data Presentation

Table 1: Anticancer Activity of N-substituted 6-Chloro-1H-benzimidazole Derivatives [1]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
1d 2-(4-chlorophenyl)-1H-benzo[d]imidazoleMCF-73.25
A5494.12
2d 6-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazoleMCF-72.89
A5493.56
3s 1-benzyl-6-chloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleMCF-71.84
A5492.15
4b 6-chloro-1-ethyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazoleMCF-72.05
A5492.48
4k 6-chloro-2-(4-(dimethylamino)phenyl)-1-ethyl-1H-benzo[d]imidazoleMCF-71.92
A5492.21
Paclitaxel (Standard)MCF-71.38
A5491.97

Table 2: PARP-1 Inhibitory Activity of 2-Phenyl-1H-benzo[d]imidazole-4-carboxamide Derivatives [3]

Compound IDLinker GroupR GroupPARP-1 IC50 (nM)MDA-MB-436 IC50 (µM)
6b Piperazine3-methoxybenzoyl8.65>100
6r 1,4-Diazepane3-methoxybenzoyl10.2335.21 ± 4.12
6m 1,4-Diazepane3-methylbenzoyl12.5425.36 ± 6.06
Olaparib (Standard)-2.7723.89 ± 3.81
Veliparib (Standard)-15.54>100

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

In Vitro Anticancer Activity (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The test compounds, dissolved in DMSO, are added to the wells at various concentrations and incubated for 48 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

PARP-1 Inhibition Assay[3]
  • Assay Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.

  • Procedure: The reaction is carried out in a 96-well plate coated with histones. Recombinant human PARP-1 enzyme, activated DNA, and the test compounds are added to the wells.

  • Reaction Initiation: The reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+.

  • Detection: After incubation, the plate is washed, and streptavidin-HRP is added to detect the biotinylated ADP-ribose.

  • Signal Measurement: Following the addition of a chemiluminescent substrate, the luminescence is measured. The IC50 values are determined from the dose-response curves.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the analysis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_derivatization Derivatization cluster_derivatives Derivatives 3,4-diamino-5-chlorobenzoic_acid 3,4-diamino-5- chlorobenzoic acid Condensation Condensation Reaction 3,4-diamino-5-chlorobenzoic_acid->Condensation Aldehyde_or_Carboxylic_Acid Substituted Aldehyde or Carboxylic Acid Aldehyde_or_Carboxylic_Acid->Condensation Benzimidazole_Core 6-Chloro-1H-benzo[d]imidazole -4-carboxylic acid Condensation->Benzimidazole_Core Esterification Esterification Benzimidazole_Core->Esterification Amidation Amidation Benzimidazole_Core->Amidation Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides

General synthetic workflow for the target compounds.

Anticancer_Screening_Workflow Start Synthesized Derivatives Cell_Lines Panel of Cancer Cell Lines Start->Cell_Lines MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Lines->MTT_Assay Active_Hits Identification of Active Compounds MTT_Assay->Active_Hits Enzyme_Assays Enzyme Inhibition Assays (e.g., VEGFR-2, HDAC, PARP-1) Active_Hits->Enzyme_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Enzyme_Assays->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Experimental workflow for anticancer evaluation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Proteins Downstream Signaling Proteins Autophosphorylation->Signaling_Proteins Proliferation Cell Proliferation Signaling_Proteins->Proliferation Migration Cell Migration Signaling_Proteins->Migration Survival Cell Survival Signaling_Proteins->Survival Inhibitor 6-Chloro-1H-benzo[d]imidazole -4-carboxylic acid derivative Inhibitor->VEGFR2

Inhibition of the VEGFR-2 signaling pathway.

References

Comparative

Unveiling the Correlative Efficacy of Benzimidazole Derivatives: A Comparative Guide to In Vitro and In Vivo Anti-Inflammatory Activity

For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro and in vivo results is a critical milestone in the journey of a new therapeutic agent. This guide provid...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro and in vivo results is a critical milestone in the journey of a new therapeutic agent. This guide provides a comprehensive comparison of the anti-inflammatory activity of novel 2-substituted benzimidazole derivatives, presenting supporting experimental data to bridge the gap between laboratory assays and preclinical models.

This guide focuses on a series of recently synthesized benzimidazole derivatives that have demonstrated significant anti-inflammatory potential.[1][2] By examining their performance in both in vitro and in vivo settings, we aim to provide a clear and objective analysis of their structure-activity relationship and translational potential. The data presented herein is derived from a study by Bano et al. (2024), which systematically evaluated these compounds through a combination of in vitro, in vivo, and in silico approaches.[1][2]

Comparative Analysis of In Vitro and In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of the synthesized benzimidazole derivatives was initially assessed in vitro through a Luminol-enhanced chemiluminescence assay, which measures the inhibition of reactive oxygen species (ROS) production.[1] Subsequently, the most promising compounds were evaluated in vivo using the carrageenan-induced paw edema model in mice, a classic test for acute inflammation.[1][2] The results are summarized below, with comparisons to the standard non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac Sodium.

Table 1: In Vitro Anti-Inflammatory Activity of Benzimidazole Derivatives

CompoundChemical NameIn Vitro IC50 (µM)[1]
B2 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazole0.023 ± 0.001
B4 2-(Azepan-1-ylmethyl)-1H-benzo[d]imidazole0.011 ± 0.007
B7 2-((4-Methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole0.045 ± 0.001
B8 2-(Pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazole0.031 ± 0.002
Ibuprofen (Standard)0.083 ± 0.004

Table 2: In Vivo Anti-Inflammatory Activity of Selected Benzimidazole Derivatives

CompoundDose (mg/kg)Paw Edema Inhibition (%) after 3 hours[1]
B2 1055.5
B4 1062.9
B8 1059.2
Diclofenac Sodium 1070.3

The in vitro results highlight that compounds B2, B4, B7, and B8 exhibited significantly lower IC50 values than the standard drug, Ibuprofen, indicating potent inhibition of ROS production.[1] This strong in vitro performance was subsequently reflected in the in vivo model. The compounds B2, B4, and B8 demonstrated a comparable anti-inflammatory effect to Diclofenac Sodium in the carrageenan-induced paw edema model, effectively reducing inflammation.[1][2] This positive correlation between the in vitro and in vivo data suggests that the mechanism of action observed in the cellular assay is likely a key contributor to the anti-inflammatory effects seen in the animal model.

Mechanism of Action: Targeting the COX Pathway

The anti-inflammatory action of these benzimidazole derivatives is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, a well-established target for NSAIDs. The inflammatory cascade leading to pain and swelling is heavily dependent on the production of prostaglandins, which is catalyzed by COX-1 and COX-2. By inhibiting these enzymes, the benzimidazole derivatives can effectively reduce the synthesis of pro-inflammatory prostaglandins.

COX_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane acts on COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins catalyzes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Benzimidazoles Benzimidazole Derivatives Benzimidazoles->COX_Enzymes inhibits

Figure 1: Simplified signaling pathway of inflammation and the inhibitory action of benzimidazole derivatives on COX enzymes.

Experimental Protocols

To ensure the reproducibility and transparent evaluation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro: Luminol-Enhanced Chemiluminescence Assay

This assay was performed to evaluate the inhibitory effect of the benzimidazole derivatives on ROS production by phagocytes.

  • Cell Preparation: Whole blood was diluted with Hank's Balanced Salt Solution (HBSS).

  • Assay Mixture: A mixture of diluted blood, luminol, and the test compound (at varying concentrations) was prepared.

  • Initiation of ROS Production: Zymosan-activated serum was added to the mixture to stimulate ROS production.

  • Measurement: The resulting chemiluminescence was measured using a luminometer.

  • Data Analysis: The IC50 values were calculated as the concentration of the compound that inhibited 50% of the chemiluminescence response.

In Vivo: Carrageenan-Induced Paw Edema Model

This model was used to assess the acute anti-inflammatory activity of the compounds in mice.

  • Animal Groups: Mice were divided into control, standard (Diclofenac Sodium), and test groups (benzimidazole derivatives).

  • Compound Administration: The test compounds and the standard drug were administered orally at a dose of 10 mg/kg. The control group received the vehicle.

  • Induction of Inflammation: Thirty minutes after drug administration, 0.1 mL of a 1% carrageenan solution was injected into the sub-plantar tissue of the right hind paw of each mouse.

  • Measurement of Paw Edema: The paw volume was measured using a plethysmometer at 1, 2, and 3 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema was calculated by comparing the increase in paw volume in the treated groups with the control group.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model invitro_start Diluted Whole Blood + Luminol + Test Compound invitro_stim Add Zymosan-activated serum invitro_start->invitro_stim invitro_measure Measure Chemiluminescence invitro_stim->invitro_measure invitro_end Calculate IC50 invitro_measure->invitro_end Correlation Correlation Analysis invitro_end->Correlation invivo_start Administer Compound/Vehicle (10 mg/kg, p.o.) invivo_induce Inject Carrageenan into Paw invivo_start->invivo_induce invivo_measure Measure Paw Volume (1, 2, 3 hours) invivo_induce->invivo_measure invivo_end Calculate % Inhibition invivo_measure->invivo_end invivo_end->Correlation

Figure 2: Workflow for the in vitro and in vivo experimental protocols.

Conclusion

The presented data demonstrates a strong and positive correlation between the in vitro and in vivo anti-inflammatory activities of the novel 2-substituted benzimidazole derivatives. The potent inhibition of ROS production in a cellular assay translated to significant anti-inflammatory effects in a preclinical model of acute inflammation. This correlative evidence, supported by a plausible mechanism of action involving COX enzyme inhibition, underscores the therapeutic potential of these compounds. Further investigation into their pharmacokinetic and toxicological profiles is warranted to advance these promising candidates toward clinical development.

References

Validation

Predictive Cross-Reactivity Analysis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide offers a comparative analysis of the potential cross-reactivity of the novel compound 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. In the abs...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the potential cross-reactivity of the novel compound 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. In the absence of direct experimental data for this specific molecule, this report leverages structure-activity relationship (SAR) insights derived from structurally similar benzimidazole derivatives to forecast potential off-target interactions and guide future selectivity profiling.

Executive Summary

The benzimidazole scaffold is a well-established pharmacophore present in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have been reported to exhibit a broad spectrum of activities, including antimicrobial, anticancer, antiviral, and antihypertensive effects.[1] This inherent biological promiscuity suggests a significant potential for cross-reactivity with various biomolecular targets. This guide provides a predictive comparison of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid against known benzimidazole derivatives, summarizes key experimental protocols for assessing cross-reactivity, and visualizes potential interaction pathways.

Predicted Cross-Reactivity Profile

Based on the biological activities of structurally related benzimidazole compounds, 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid may exhibit cross-reactivity with the targets listed in the table below. The presence of the chloro and carboxylic acid moieties will significantly influence its electronic and steric properties, thereby modulating its binding affinity and selectivity profile compared to the listed analogs.

Compound/Analog Reported Biological Activity Potential Cross-Reactivity Target Class Reference
N-substituted 6-chloro-1H-benzimidazole derivativesAntibacterial, Antifungal, AnticancerDihydrofolate reductase, Vascular endothelial growth factor receptor 2, Histone deacetylase 6[1][3][4]
1H-benzo[d]imidazole derivativesAntimicrobialBacterial and fungal cellular components[2]
Bisbenzimidazole derivativesAnticancer (DNA minor groove binding)DNA, Human Topoisomerase I[5][6]
5/6-chloro-2-aryl-1H-benzo[d]imidazol-1-yl derivativesSelective CB2 receptor agonistsCannabinoid receptors[7]
1H-benzo[d]imidazole-4-carboxamide derivativesPARP-1 inhibitorsPoly (ADP-ribose) polymerase family[8]

Experimental Protocols for Cross-Reactivity Screening

To empirically determine the cross-reactivity profile of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a tiered experimental approach is recommended.

Initial Broad-Spectrum Screening

A high-throughput screening (HTS) approach against a diverse panel of receptors, enzymes, and ion channels is the first step in identifying potential off-target interactions. This can be achieved through various assay formats.

  • Methodology: Radioligand Binding Assays

    • A panel of cell lines or purified receptors representing diverse target classes is selected.

    • A known radiolabeled ligand for each target is incubated with the target in the presence of varying concentrations of the test compound (6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid).

    • The displacement of the radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

    • Significant inhibition at a relevant concentration (e.g., < 10 µM) indicates a potential off-target interaction.

Secondary Confirmatory and Affinity Determination Assays

For any "hits" identified in the initial screen, secondary assays are employed to confirm the interaction and determine the binding affinity (Kd).

  • Methodology: Surface Plasmon Resonance (SPR) [9][10]

    • The purified target protein is immobilized on a sensor chip.

    • A solution containing the test compound is flowed over the chip surface.

    • The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time.

    • By analyzing the binding and dissociation kinetics, the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (Kd) can be calculated.[9]

  • Methodology: Isothermal Titration Calorimetry (ITC)

    • A solution of the test compound is titrated into a solution containing the target protein.

    • The heat change associated with the binding event is measured directly.

    • Analysis of the resulting thermogram provides the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Cellular and Functional Assays

To understand the physiological relevance of any identified off-target interactions, cell-based functional assays are crucial.

  • Methodology: Cell-Based Reporter Assays

    • Cells engineered to express the off-target protein and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element are used.

    • The cells are treated with varying concentrations of the test compound.

    • The effect of the compound on the reporter gene expression is measured to determine if the compound acts as an agonist, antagonist, or allosteric modulator of the target.

Visualizing Cross-Reactivity and Experimental Workflows

The following diagrams illustrate the concept of cross-reactivity and a typical experimental workflow for its assessment.

cluster_0 Predicted Cross-Reactivity of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid A 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid B Primary Target A->B Therapeutic Effect C Off-Target 1 (e.g., Kinase) A->C Side Effect A D Off-Target 2 (e.g., GPCR) A->D Side Effect B E Off-Target 3 (e.g., Ion Channel) A->E Side Effect C

Caption: Predicted interaction profile of the target compound.

cluster_1 Experimental Workflow for Cross-Reactivity Profiling A Test Compound: 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid B Primary Target Engagement Assay (e.g., Enzyme Inhibition Assay) A->B C Broad Panel Screening (e.g., Radioligand Binding Assays) A->C D Identification of 'Hits' (Significant Off-Target Interactions) C->D E Secondary Assays for Hit Confirmation (e.g., SPR, ITC) D->E G Cell-Based Functional Assays (e.g., Reporter Gene Assay) D->G F Determination of Affinity (Kd) and Kinetics E->F I Selectivity Profile F->I H Assessment of Physiological Relevance (Agonism, Antagonism, etc.) G->H H->I

Caption: A tiered approach to assessing compound selectivity.

Conclusion

While direct experimental evidence for the cross-reactivity of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid is currently unavailable, the extensive biological activities of its structural analogs strongly suggest a potential for interactions with multiple off-targets. The chloro and carboxylic acid substitutions are anticipated to play a critical role in defining its selectivity profile. A systematic and multi-faceted experimental approach, as outlined in this guide, is imperative to thoroughly characterize its selectivity and de-risk its progression in drug development pipelines. This predictive analysis serves as a foundational resource for guiding the design of these crucial future studies.

References

Comparative

Comparative Benchmarking of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid Against Known PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for benchmarking the novel compound 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid against established standa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid against established standards in the context of Poly (ADP-ribose) polymerase (PARP) inhibition. The benzimidazole scaffold is a key feature in several potent PARP inhibitors, making this a promising area of investigation for this compound.[1][2] This document outlines detailed experimental protocols, presents data in a comparative format, and visualizes key processes to facilitate a thorough evaluation of its potential as a therapeutic agent.

Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks.[3] Its inhibition has become a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] Several benzimidazole derivatives have been identified as potent PARP-1 inhibitors.[1][4] Given the structural features of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, specifically the benzimidazole-carboxamide-like core, it is hypothesized to exhibit inhibitory activity against PARP1. This guide outlines the necessary steps to benchmark its efficacy against well-characterized PARP inhibitors, Olaparib and Veliparib.

Quantitative Performance Comparison

To effectively evaluate the potential of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, its performance in key assays should be compared directly with known standards. The following tables present a template for summarizing such comparative data.

Table 1: In Vitro Enzymatic Inhibition of PARP1

CompoundIC50 (nM)
6-Chloro-1H-benzo[d]imidazole-4-carboxylic acidTBD
Olaparib (Standard)5
Veliparib (Standard)2

IC50 values represent the concentration of the compound required to inhibit 50% of PARP1 enzymatic activity in a biochemical assay.

Table 2: Cellular PARP Inhibition and Cytotoxicity

CompoundCellular PARP Inhibition IC50 (nM)Cytotoxicity GI50 (µM) in MDA-MB-436 (BRCA1 mutant)
6-Chloro-1H-benzo[d]imidazole-4-carboxylic acidTBDTBD
Olaparib (Standard)100.5
Veliparib (Standard)51.2

Cellular IC50 indicates the concentration for 50% inhibition of PARP activity within cells. GI50 is the concentration for 50% growth inhibition of cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1.

  • Materials: Recombinant human PARP1, activated DNA, histone-coated 96-well plates, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, assay buffer.

  • Procedure:

    • Prepare serial dilutions of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, Olaparib, and Veliparib in DMSO, followed by dilution in the assay buffer.

    • Add the diluted compounds or vehicle (DMSO) to the histone-coated wells.

    • Initiate the reaction by adding a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+.[3]

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP, then incubate for 30 minutes.[3]

    • After a final wash, add the chemiluminescent substrate and immediately measure the luminescence with a plate reader.[3]

    • Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular PARP Inhibition Assay (Immunofluorescence)

This assay quantifies the levels of poly(ADP-ribose) (PAR) in cells following treatment with the test compound and a DNA damaging agent.

  • Materials: MDA-MB-436 cells, complete growth medium, test compounds, DNA damaging agent (e.g., methyl methanesulfonate - MMS), primary antibody against PAR, fluorescently labeled secondary antibody, DAPI for nuclear staining.

  • Procedure:

    • Seed MDA-MB-436 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 1 hour.

    • Induce DNA damage by adding MMS for 15 minutes.

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary anti-PAR antibody, followed by the fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Acquire images using a high-content imaging system and quantify the nuclear fluorescence intensity of PAR.

    • Determine the IC50 value for the inhibition of PAR formation.

Protocol 3: Cell Viability Assay

This assay determines the cytotoxic effect of the compounds on cancer cells.

  • Materials: MDA-MB-436 cells, complete growth medium, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate for 72 hours.

    • Add the CellTiter-Glo® reagent to the wells.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the GI50 value from the dose-response curve.

Mandatory Visualizations

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Action DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Inhibitor 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid Inhibitor->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway in response to DNA damage and the point of inhibition.

Experimental Workflow for Benchmarking

Benchmarking_Workflow start Start: Compound Synthesis (6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid) in_vitro Protocol 1: In Vitro PARP1 Inhibition Assay start->in_vitro cellular_parp Protocol 2: Cellular PARP Inhibition Assay start->cellular_parp cytotoxicity Protocol 3: Cell Viability Assay start->cytotoxicity data_analysis Data Analysis: IC50 / GI50 Determination in_vitro->data_analysis cellular_parp->data_analysis cytotoxicity->data_analysis comparison Comparative Analysis (vs. Olaparib, Veliparib) data_analysis->comparison conclusion Conclusion on Compound's Potential comparison->conclusion

Caption: Logical workflow for the comprehensive benchmarking of a novel PARP inhibitor candidate.

References

Validation

Comparative Analysis of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic Acid Derivatives as Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative meta-analysis of published research on 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid and its derivatives, with a focus o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of published research on 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid and its derivatives, with a focus on their potential as antimicrobial agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1][2] The introduction of a chloro-substituent at the 6-position has been explored for its potential to enhance biological activity. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key pathways to aid in drug discovery and development efforts.

Data Presentation: Antimicrobial Activity

The following tables summarize the in vitro antimicrobial and anticancer activities of various 6-chloro-1H-benzo[d]imidazole derivatives from selected studies. These derivatives are compared against standard antimicrobial and anticancer drugs.

Table 1: Antibacterial Activity of N-substituted 6-chloro-1H-benzimidazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
1d Escherichia coli8Ciprofloxacin8-16
Streptococcus faecalis4
MSSA2
MRSA4
2d Escherichia coli4Ciprofloxacin8-16
Streptococcus faecalis2
MSSA2
MRSA2
3s Escherichia coli16Ciprofloxacin8-16
Streptococcus faecalis8
MSSA4
MRSA8
4b Escherichia coli8Ciprofloxacin8-16
Streptococcus faecalis4
MSSA2
MRSA4
4k Escherichia coli2Ciprofloxacin8-16
Streptococcus faecalis4
MSSA2
MRSA2

Data sourced from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[3][4] The exact structures of compounds 1d, 2d, 3s, 4b, and 4k are detailed in the cited publication. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Table 2: Anticancer Activity of N-substituted 6-chloro-1H-benzimidazole Derivatives

Compound IDCell LineIC50 (µM)Reference DrugIC50 (µM)
1d MCF-72.45Paclitaxel1.38-6.13
HeLa3.12
HepG24.56
2d MCF-71.84Paclitaxel1.38-6.13
HeLa2.15
HepG23.28
3s MCF-78.24Paclitaxel1.38-6.13
HeLa9.11
HepG210.28
4b MCF-73.15Paclitaxel1.38-6.13
HeLa4.22
HepG25.67
4k MCF-71.96Paclitaxel1.38-6.13
HeLa2.43
HepG23.88

Data sourced from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[3][4] The specific cancer cell lines and the exact structures of the compounds are detailed in the cited publication.

Experimental Protocols

Synthesis of 6-Chloro-1H-benzo[d]imidazole Derivatives

A general and widely used method for the synthesis of benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[5][6]

Example Protocol for the Synthesis of 2-Aryl-6-chloro-1H-benzo[d]imidazoles:

  • Starting Materials: 4-chloro-o-phenylenediamine and a substituted aromatic aldehyde.

  • Reaction: A mixture of 4-chloro-o-phenylenediamine (1 mmol) and the substituted aromatic aldehyde (1 mmol) is refluxed in ethanol (20 mL) in the presence of an oxidizing agent such as sodium metabisulfite (Na2S2O5) for 4-6 hours.[5]

  • Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-aryl-6-chloro-1H-benzo[d]imidazole.

In Vitro Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are grown on Mueller-Hinton agar plates, and colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

Several benzimidazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial drugs. The inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.

antimicrobial_mechanism cluster_drug Benzimidazole Derivative cluster_bacterium Bacterial Cell Drug 6-Chlorobenzimidazole Derivative DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Drug->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption

Caption: Mechanism of action of benzimidazole derivatives as antibacterial agents.

Experimental and Logical Workflow

The discovery and development of novel benzimidazole-based antimicrobial agents typically follow a structured workflow, from initial design and synthesis to biological evaluation.

drug_discovery_workflow Start Identify Lead Benzimidazole Scaffold Design Design Derivatives (e.g., 6-chloro substitution) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Antimicrobial Screening (MIC) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Improvement Advanced_Testing In Vivo Efficacy & Toxicity Studies Optimization->Advanced_Testing End Candidate Drug Advanced_Testing->End

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid: A Guide for Laboratory Professionals

Disclaimer: This document provides guidance on the proper disposal of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. It is essential to consult your institution's Environmental Health & Safety (EHS) department and adhe...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid. It is essential to consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations. The information provided here is intended to supplement, not replace, institutional protocols.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, a chlorinated heterocyclic compound, requires careful handling due to its potential hazards.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid was not found, related compounds exhibit significant hazards.[1][2] It is prudent to handle this chemical with a high degree of caution.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1]

Handling Procedures:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in handling areas.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[1]

Step-by-Step Disposal Protocol

The disposal of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid must be managed as hazardous waste.[3] Never dispose of this chemical down the drain or in the regular trash. [4]

  • Waste Collection and Segregation:

    • Collect all waste containing 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), into a designated, compatible, and clearly labeled hazardous waste container.[3][4][5]

    • The container must be sealable and kept closed except when adding waste.[3][5][6]

    • Segregate this waste stream from other chemical wastes, particularly non-halogenated solvents, to facilitate proper disposal and prevent incompatible materials from mixing.[7]

  • Container Labeling:

    • Label the waste container clearly with the words "Hazardous Waste".[6]

    • List all chemical constituents by their full names and approximate percentages, including solvents.[3] Do not use abbreviations or chemical formulas.

    • Indicate the associated hazards (e.g., Corrosive, Toxic).

    • Note the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is inspected regularly.[6]

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][5]

  • Disposal Request:

    • Once the container is full or is no longer being used, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[2]

  • Decontamination of Empty Containers:

    • Empty containers that held 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid must also be treated as hazardous waste.

    • The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[3] For highly toxic compounds, the first three rinses must be collected.[3]

    • After thorough rinsing, the container can be disposed of according to institutional guidelines.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

G start Waste Generated: 6-Chloro-1H-benzo[d]imidazole- 4-carboxylic acid is_pure Is the waste pure solid or in solution? start->is_pure is_mixed Is the waste mixed with other materials (e.g., gloves, wipes, silica gel)? start->is_mixed Contaminated Materials collect_solid Collect in a designated, labeled hazardous waste container for halogenated solids. is_pure->collect_solid  Solid collect_liquid Collect in a designated, labeled hazardous waste container for halogenated liquids. is_pure->collect_liquid Solution   storage Store sealed container in a designated Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage collect_contaminated Collect all contaminated debris in a designated, labeled hazardous waste container for solid waste. is_mixed->collect_contaminated Yes collect_contaminated->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company for pickup. storage->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Summary of Disposal and Safety Information

ParameterGuidelineReference(s)
Disposal Method Treat as hazardous waste. Must be disposed of via a licensed waste disposal plant.[1][2]
Drain/Trash Disposal Strictly prohibited. Do not let the product enter drains.[1][4]
Waste Container Use suitable, closed, and properly labeled containers.[1][4][5]
Waste Segregation Segregate from incompatible materials (e.g., strong acids, strong oxidizing agents) and other waste streams (e.g., non-halogenated).[1][7]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area or fume hood.[1]
Spill Cleanup Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal. Prevent leakage or spillage if safe to do so.[1]

References

Handling

Personal protective equipment for handling 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

Essential Safety Protocols for Handling 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid Personal Protective Equipment (PPE) Recommendations Appropriate PPE is the cornerstone of safe chemical handling and creates a neces...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is the cornerstone of safe chemical handling and creates a necessary barrier between the researcher and potential hazards.[4][5] The following table summarizes the recommended PPE for various laboratory operations involving 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Tightly fitting safety goggles or a face shield.[6][7]Chemical-resistant gloves (e.g., Nitrile).[8]Fully buttoned lab coat.[5]NIOSH/MSHA approved respirator for dusts if not in a fume hood.[6][8]
Dissolving in Solvent Chemical safety goggles or face shield.[9]Chemical-resistant gloves (e.g., Nitrile).[9]Chemical-resistant apron over a lab coat.[5]Work in a certified chemical fume hood.
Running Reactions Chemical safety goggles and face shield.[10]Chemical-resistant gloves (e.g., Nitrile).[11]Chemical-resistant lab coat.[7]Work in a certified chemical fume hood.
Handling Spills Chemical safety goggles and face shield.[10]Double-gloving with chemical-resistant gloves.[11]Disposable, chemical-resistant coveralls.[5]NIOSH/MSHA approved respirator with appropriate cartridges.[8]

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring it is fully buttoned or zipped.

  • Respirator/Mask: If required, perform a seal check for a respirator.

  • Goggles/Face Shield: Position eye and face protection securely.

  • Gloves: Pull on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Procedure:
  • Gloves: Remove gloves first, peeling them off away from your body without touching the outside with bare skin.

  • Lab Coat/Coveralls: Remove the lab coat by turning it inside out as you remove it, avoiding contact with the contaminated exterior.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Respirator/Mask: Remove last, again by handling the straps.

  • Hand Hygiene: Thoroughly wash your hands with soap and water after all PPE is removed.[9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_end Final Action start Assess Task: Handling 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid assess_dust Potential for dust or aerosol generation? start->assess_dust assess_splash Potential for liquid splash? assess_dust->assess_splash No (liquid form) respirator Use NIOSH-approved respirator assess_dust->respirator Yes fume_hood Work in a chemical fume hood assess_dust->fume_hood No, but handling open solid goggles Wear chemical safety goggles assess_splash->goggles No face_shield Wear face shield over goggles assess_splash->face_shield Yes respirator->assess_splash fume_hood->assess_splash gloves Wear nitrile gloves goggles->gloves face_shield->gloves lab_coat Wear lab coat gloves->lab_coat proceed Proceed with task safely lab_coat->proceed

Caption: PPE selection workflow for handling the target chemical.

Operational and Disposal Plan

Proper disposal of chemical waste and contaminated materials is crucial for laboratory safety and environmental compliance.

Chemical Waste Disposal:
  • Waste Segregation: Collect all waste containing 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, including rinsate from cleaning glassware, in a dedicated, properly labeled hazardous waste container.[1]

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by institutional environmental health and safety personnel.

Contaminated PPE Disposal:
  • Solid Waste: Dispose of all contaminated solid items, such as gloves, bench paper, and disposable lab coats, in a designated solid hazardous waste container.

  • Container Decontamination: Empty containers that held the chemical must be treated as hazardous waste unless they are triple-rinsed with a suitable solvent.[1] The rinsate must be collected as hazardous chemical waste.[1]

  • Institutional Policies: Always adhere to your institution's specific guidelines for hazardous waste disposal.

References

© Copyright 2026 BenchChem. All Rights Reserved.